molecular formula C11H22N2O3 B153296 Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 77279-24-4

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B153296
CAS No.: 77279-24-4
M. Wt: 230.3 g/mol
InChI Key: VRXIOAYUQIITBU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXIOAYUQIITBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352816
Record name Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77279-24-4
Record name Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
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Foundational & Exploratory

A Technical Guide to the Physical Properties of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its key physical characteristics, presents detailed experimental protocols for their determination, and offers a logical workflow for the physical characterization of such compounds.

Core Physical and Chemical Properties

This compound, also known as 1-Boc-4-(2-hydroxyethyl)piperazine, is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent. These structural features influence its physical properties, making it a versatile building block in the synthesis of complex molecules.

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical data for this compound.

PropertyValueNotes
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.30 g/mol
CAS Number 77279-24-4
Appearance White to tan powder, crystals, or a low melting solid/viscous liquid.The physical form can vary based on purity and storage conditions.
Melting Point 38-42 °C
Boiling Point 114 °C at 0.1 mmHg333.6 °C at 760 mmHgBoiling point is highly dependent on pressure.
Density 1.092 g/cm³
Flash Point 110 °C - 155.5 °CClosed cup.
XLogP3 0.407A measure of lipophilicity.
Solubility Soluble in organic solvents such as tetrahydrofuran and dichloromethane. Synthesis protocols suggest some stability in aqueous solutions.Quantitative solubility data in a range of solvents is not readily available.

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heated metal block and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro-scale (Thiele Tube Method)

  • Sample Preparation: A small volume (0.5-1.0 mL) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) and a calibrated thermometer are used.

  • Procedure:

    • The test tube containing the sample and inverted capillary is attached to the thermometer.

    • This assembly is placed in the Thiele tube, ensuring the sample is level with the upper arm of the tube.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is a fundamental physical property defined as the mass per unit volume.

Methodology: For Solids (Volume Displacement)

  • Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

  • Volume Measurement:

    • A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate, or an inert solvent). The initial volume is recorded.

    • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

    • The final volume is recorded. The difference between the final and initial volumes represents the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative and Semi-Quantitative

  • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) are selected.

  • Procedure:

    • A small, known amount of the solute (e.g., 10 mg) is placed into a series of small test tubes.

    • A small volume of a solvent (e.g., 1 mL) is added to each test tube.

    • The tubes are agitated (e.g., vortexed) at a controlled temperature (typically room temperature).

    • Visual observation is used to determine if the solid has completely dissolved.

    • If the solid dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, the sample can be gently heated to assess temperature effects on solubility.

    • Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound such as this compound.

G cluster_0 Compound Characterization Workflow A Obtain Pure Sample B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Density Measurement B->E F Solubility Screening B->F G Data Compilation & Analysis C->G D->G E->G F->G H Technical Data Sheet G->H

Caption: Workflow for Physical Property Determination.

Conclusion

The physical properties of this compound are well-defined, making it a reliable and predictable intermediate for drug development and organic synthesis. Its low melting point and solubility in common organic solvents facilitate its use in a variety of reaction conditions. The standardized protocols outlined in this guide provide a robust framework for the consistent and accurate characterization of this and similar chemical entities, ensuring quality and reproducibility in research and development settings.

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate CAS number 77279-24-4 data

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77279-24-4

Abstract: This technical guide provides a comprehensive overview of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key building block in modern pharmaceutical research and development. This document details its physicochemical properties, spectroscopic data, synthesis, and safety information. Furthermore, it outlines its significant applications as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a crucial intermediate in the synthesis of kinase inhibitors such as Dasatinib. Detailed experimental protocols for its synthesis and representative analytical methods are provided, alongside graphical representations of its synthetic and application workflows, and its role in modulating key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a bifunctional molecule featuring a Boc-protected piperazine ring and a primary alcohol. These functional groups make it a valuable synthon for a variety of chemical transformations.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂N₂O₃[1][2][3][4][5]
Molecular Weight 230.31 g/mol [1][2][3]
Appearance White to light yellow powder or low melting solid[6]
Melting Point 37-42 °C[6][7]
Boiling Point 114 °C at 0.1 mmHg[7]
Density 1.092 ± 0.06 g/cm³ (Predicted)[7]
pKa 14.96 ± 0.10 (Predicted)[7]

Table 2: Spectroscopic Data

Spectrum TypeDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 1.46 (s, 9H), 2.44-2.46 (m, 4H), 2.54-2.57 (m, 2H), 2.66 (m, J = 5.3 Hz, 1H), 3.42-3.45 (m, 4H), 3.62 (q, J = 5.3 Hz, 2H)[8]

Synthesis Protocol

The most common and efficient synthesis of this compound involves the N-protection of 1-(2-hydroxyethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

Synthesis_of_Tert_butyl_4_2_hydroxyethyl_piperazine_1_carboxylate cluster_reactants Reactants cluster_product Product 1_2_hydroxyethyl_piperazine 1-(2-hydroxyethyl)piperazine reagents THF, Room Temperature plus1 + Boc2O Di-tert-butyl dicarbonate (Boc₂O) product This compound reagents->product 2 hours

Caption: Synthesis of this compound.

Experimental Procedure
  • Reaction Setup: Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) in dry tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.[8]

  • Addition of Reagent: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the solution.[8]

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.[8]

  • Work-up:

    • Reduce the solvent volume by half using a rotary evaporator.[8]

    • Pour the concentrated mixture into deionized water and extract with dichloromethane (CH₂Cl₂).[8]

    • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product as a light yellow oil.[8]

Analytical Methods

Representative Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of tert-butyl piperazine derivatives and would require optimization for specific instrumentation and purity requirements.

Table 3: Representative GC-MS Parameters

ParameterValue
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature of 120 °C (hold for 1 min), ramp at 10 °C/min to 150 °C (hold for 5 min), then ramp at 7.5 °C/min to 300 °C (hold for 2 min)
Injector Splitless mode at 250 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Derivatization Derivatization with a suitable agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) may be required to improve volatility and peak shape.
Representative High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the analysis of polar, Boc-protected amines and would require optimization.

Table 4: Representative HPLC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Gradient of water with 0.1% trifluoroacetic acid (TFA) (A) and acetonitrile with 0.1% TFA (B)
Gradient 5-95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and re-equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Applications in Drug Development

Intermediate in the Synthesis of Dasatinib

This compound is a precursor to 1-(2-hydroxyethyl)piperazine, a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib. The Boc-protecting group allows for selective reactions at other positions of the molecule before its removal to liberate the secondary amine for coupling.

Dasatinib_Synthesis_Workflow start This compound deprotection Boc Deprotection (Acidic Conditions) start->deprotection intermediate 1-(2-hydroxyethyl)piperazine deprotection->intermediate coupling Coupling with 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate->coupling dasatinib Dasatinib coupling->dasatinib

Caption: Role in Dasatinib Synthesis.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This compound serves as a versatile linker component, connecting the target protein ligand and the E3 ligase ligand. Its hydroxyl group provides a convenient handle for further chemical modifications.

PROTAC_Synthesis_Workflow cluster_components PROTAC Components poi_ligand Target Protein (POI) Ligand coupling1 Coupling with POI Ligand poi_ligand->coupling1 linker This compound (Linker Precursor) modification Chemical Modification of Linker linker->modification e3_ligand E3 Ligase Ligand coupling2 Coupling with E3 Ligase Ligand e3_ligand->coupling2 modification->coupling1 coupling1->coupling2 protac Final PROTAC Molecule coupling2->protac

Caption: PROTAC Synthesis Workflow.

Role in Signaling Pathways

Piperazine derivatives are known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs).[9] While the direct effect of this compound on these pathways is not extensively studied, its structural motifs are present in many centrally acting agents. The following diagram illustrates a simplified dopamine D2 receptor signaling pathway, which can be modulated by piperazine-containing compounds.

Dopamine_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response phosphorylates targets Piperazine_Derivative Piperazine Derivative (Modulator) Piperazine_Derivative->D2R modulates

Caption: Modulation of Dopamine D2 Receptor Signaling by Piperazine Derivatives.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 5: Hazard and Precautionary Statements

CategoryStatementReference(s)
Hazard Statements H314: Causes severe skin burns and eye damage.[1]
H301: Toxic if swallowed.[10]
H400: Very toxic to aquatic life.[10]
Precautionary Statements P273: Avoid release to the environment.[10]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[10]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations: Handle in a well-ventilated area, preferably in a fume hood.[1] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust or vapors.[10] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1][10]

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its well-defined structure and versatile reactivity make it an invaluable tool for the synthesis of complex pharmaceutical agents. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications, underscoring its significance in the development of next-generation therapeutics. Researchers and developers are encouraged to consider the information presented herein for the effective and safe utilization of this compound in their work.

References

An In-depth Technical Guide to 1-Boc-4-(2-hydroxyethyl)piperazine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(2-hydroxyethyl)piperazine, a key chemical intermediate in modern medicinal chemistry. This document details its structure, physicochemical properties, synthetic methodologies, and critical role as a building block in the development of therapeutic agents, particularly neuroleptics.

Core Chemical Structure and Properties

1-Boc-4-(2-hydroxyethyl)piperazine, systematically named tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, is a monosubstituted piperazine derivative. Its structure is characterized by a piperazine ring functionalized with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and a 2-hydroxyethyl group on the other. The Boc group provides thermal stability and allows for selective reactions at the unprotected secondary amine, making it a versatile scaffold in multi-step organic synthesis. The terminal hydroxyl group offers a further point for chemical modification.

Physicochemical Data

The key physicochemical properties of 1-Boc-4-(2-hydroxyethyl)piperazine are summarized in the table below. For comparative context, properties of the parent compound, 1-(2-Hydroxyethyl)piperazine, are also included.

Property1-Boc-4-(2-hydroxyethyl)piperazine1-(2-Hydroxyethyl)piperazine
CAS Number 77279-24-4[1]103-76-4[2]
Molecular Formula C₁₁H₂₂N₂O₃[1]C₆H₁₄N₂O[2]
Molecular Weight 230.30 g/mol [1]130.19 g/mol [2]
Appearance White to tan solid/powder[1][3]Clear colorless to pale yellow oily liquid[4]
Melting Point 38-42 °C[1]-38.5 °C[4]
Boiling Point Not available246 °C[4]
Flash Point > 110 °C (> 230 °F) - closed cup[1]> 110 °C (> 230 °F)[4]
Density Not available1.061 g/mL at 25 °C[4]
Solubility Soluble in chloroform[3]Miscible with water[4]
pKa Not available14.96 (Predicted)[4]
Deuterated Analog

A deuterated version, 1-Boc-4-(2-hydroxyethyl-d4)piperazine (CAS No. 1219802-10-4), is also commercially available.[5] This isotopically labeled compound serves as a valuable tool in pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[5] It is frequently used as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) due to its similar chemical behavior but distinct mass.[6]

Synthesis of 1-Boc-4-(2-hydroxyethyl)piperazine

The synthesis of monosubstituted piperazines often involves a multi-step process that starts with the protection of one of the piperazine nitrogen atoms, typically with a Boc group.[7] This is followed by the functionalization of the second nitrogen atom.

A common and effective method for preparing 1-Boc-4-(2-hydroxyethyl)piperazine is the N-alkylation of 1-Boc-piperazine with a suitable two-carbon electrophile containing a hydroxyl group or a precursor.

G cluster_0 Synthesis Workflow Start 1-Boc-piperazine + 2-Chloroethanol Process Reaction in suitable solvent (e.g., Acetonitrile) with a base (e.g., K₂CO₃) under reflux Start->Process Alkylation Purification Work-up and Purification (Filtration, Extraction, Chromatography) Process->Purification Isolation End 1-Boc-4-(2-hydroxyethyl)piperazine Purification->End

A generalized workflow for the synthesis of 1-Boc-4-(2-hydroxyethyl)piperazine.
Detailed Experimental Protocol (Representative)

This protocol describes a representative procedure for the N-alkylation of 1-Boc-piperazine. Note: This is a generalized method and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 1-Boc-piperazine

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Boc-piperazine (1.0 equivalent).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (approx. 2.0-3.0 equivalents) to the mixture. This acts as the base to scavenge the HCl byproduct.

  • Add 2-chloroethanol (approx. 1.1-1.5 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with acetonitrile or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 1-Boc-4-(2-hydroxyethyl)piperazine.

Applications in Drug Development & Relevant Signaling Pathways

1-Boc-4-(2-hydroxyethyl)piperazine is not typically used for its own biological activity but is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its most notable application is in the production of neuroleptic (antipsychotic) agents.

A prime example is the synthesis of Flupentixol , a thioxanthene-derived antipsychotic used to treat schizophrenia and other psychotic disorders.[5] The 2-hydroxyethylpiperazine moiety is a key structural feature of Flupentixol.

The therapeutic effects of Flupentixol stem from its potent antagonism of dopamine and serotonin receptors in the central nervous system.[8][9][10]

Dopamine D2 Receptor Signaling

Flupentixol's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors.[9][10] In conditions like schizophrenia, an overactivity of dopaminergic transmission is thought to contribute to positive symptoms like hallucinations and delusions.[10] D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi subunit. Antagonism by drugs like Flupentixol blocks the downstream inhibitory pathway.

D2 Receptor Signaling Pathway (Inhibitory):

  • Under normal conditions, dopamine binds to the D2 receptor.

  • This activates the associated Gαi protein, causing it to exchange GDP for GTP.

  • The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • Inhibition of adenylyl cyclase leads to decreased production of the second messenger cyclic AMP (cAMP).

  • Lower cAMP levels result in reduced activity of Protein Kinase A (PKA), leading to a decrease in the phosphorylation of downstream target proteins.[11][12]

  • Flupentixol, as an antagonist, binds to the D2 receptor but does not activate it, thereby blocking dopamine's ability to initiate this signaling cascade and reducing overall dopaminergic nerve transmission.

G cluster_0 Dopamine D2 Receptor Signaling (Antagonized by Flupentixol) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds & Activates Flupentixol Flupentixol Flupentixol->D2R Binds & Blocks G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Decreased Cellular Response PKA->Response Leads to

Antagonism of the inhibitory Dopamine D2 receptor pathway by Flupentixol.
Serotonin 5-HT2A Receptor Signaling

Flupentixol also exhibits moderate antagonistic activity at serotonin 5-HT2A receptors.[9][10] This action is believed to contribute to its efficacy against both positive and negative symptoms of psychosis.[10] 5-HT2A receptors are GPCRs that couple to the Gαq subunit, which activates an entirely different downstream cascade compared to D2 receptors.

5-HT2A Receptor Signaling Pathway (Excitatory):

  • Serotonin (5-HT) binds to and activates the 5-HT2A receptor.

  • The activated receptor stimulates the Gαq protein.

  • The Gαq subunit activates the enzyme Phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.

  • DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates numerous cellular proteins, leading to a cellular response.

  • Flupentixol's antagonism at this receptor blocks the initiation of this excitatory cascade.

G cluster_1 Serotonin 5-HT2A Receptor Signaling (Antagonized by Flupentixol) Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds & Activates Flupentixol Flupentixol Flupentixol->HT2AR Binds & Blocks Gq_protein Gαq/βγ HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates Response Increased Cellular Response PKC->Response Leads to

Antagonism of the excitatory Serotonin 5-HT2A receptor pathway by Flupentixol.

Conclusion

1-Boc-4-(2-hydroxyethyl)piperazine is a foundational building block in medicinal chemistry. Its bifunctional nature, with a protected amine and a reactive hydroxyl group, provides synthetic chemists with the flexibility to construct complex molecular architectures. Its role as a key intermediate in the synthesis of potent neuroleptics like Flupentixol highlights its importance in the development of drugs targeting the central nervous system. A thorough understanding of its properties, synthesis, and the biological pathways of its derivatives is essential for researchers and scientists in the field of drug discovery and development.

References

C11H22N2O3 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C11H22N2O3. The primary focus of this document is to detail its chemical identity, physicochemical properties, and provide a foundational understanding for its potential applications in research and drug development.

Chemical Identity and Molecular Formula

The compound represented by the molecular formula C11H22N2O3 is identified by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate [1]. This nomenclature provides an unambiguous description of its chemical structure.

Structural Information
  • Molecular Formula: C11H22N2O3

  • SMILES: CC1(CN(CCN1)C(=O)OC(C)(C)C)CO[1]

  • InChI: InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-5-12-11(4,7-13)8-14/h12,14H,5-8H2,1-4H3[1]

  • InChIKey: JDIARRKHPCVARB-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for C11H22N2O3 is presented in the table below. This information is crucial for experimental design, formulation development, and understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 230.30 g/mol Calculated
Monoisotopic Mass 230.16304 DaPubChem[1]
Molecular Formula C11H22N2O3PubChem[1]
IUPAC Name tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylatePubChem[1]

Experimental Considerations

General Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the initial characterization of a newly synthesized or acquired chemical compound.

experimental_workflow General Compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Profiling cluster_biological In Vitro Biological Screening synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms hplc HPLC/UPLC for Purity purification->hplc solubility Solubility Assessment hplc->solubility logp LogP/LogD Determination hplc->logp pka pKa Measurement hplc->pka binding_assay Target Binding Assays pka->binding_assay cell_based_assay Cell-Based Functional Assays pka->cell_based_assay

General workflow for compound characterization.

Potential Signaling Pathway Interactions

Given the piperazine core, a common scaffold in medicinal chemistry, it is plausible that C11H22N2O3 could interact with various biological targets, particularly G-protein coupled receptors (GPCRs) or ion channels. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a molecule with a piperazine moiety.

signaling_pathway Hypothetical GPCR Signaling Pathway compound C11H22N2O3 (Ligand) receptor GPCR compound->receptor Binds to g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activates cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates targets leading to

Hypothetical GPCR signaling cascade.

This document serves as a foundational guide to the compound C11H22N2O3. Further experimental investigation is required to fully elucidate its biological activity and potential therapeutic applications.

References

An In-depth Technical Guide on the Solubility of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-hydroxyethyl)piperazine, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic hydroxyethyl group, imparts a particular solubility profile that is crucial for its application in organic synthesis, purification, and formulation development. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing crystallization processes, and ensuring the efficient handling of this compound in a laboratory and industrial setting.

Despite its widespread use, a comprehensive, publicly available dataset on the quantitative solubility of this compound in common organic solvents is not readily found in the literature. This guide, therefore, serves a dual purpose: to collate any available qualitative information and, more importantly, to provide a detailed experimental protocol for researchers to determine these solubility values empirically.

Data Presentation

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. The table below is provided as a template for researchers to populate with their own experimentally determined data. This standardized format will facilitate the comparison of solubility across different solvents and temperatures.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Dichloromethane
Dimethyl Sulfoxide (DMSO)

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the isothermal equilibrium method. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Solvent: Place a known volume of the selected organic solvent into several vials. Ensure the vials are sealed to prevent solvent evaporation.

  • Sample Addition: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the solid to settle at the bottom of the vials for a few hours while maintaining the temperature.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can be calculated based on the mass of the solid and the volume of the solvent.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of the solute using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Data Recording: Record the solubility in g/100 mL or mol/L at the specified temperature. Repeat the experiment at different temperatures as required.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow start Start prep Prepare Solvent and Vials start->prep add_solute Add Excess Solute to Vials prep->add_solute equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_solute->equilibrate settle Allow Solid to Settle equilibrate->settle withdraw_filter Withdraw and Filter Supernatant settle->withdraw_filter quantify Quantify Solute Concentration (Gravimetric, HPLC, or UV-Vis) withdraw_filter->quantify record Record Solubility Data quantify->record end_node End record->end_node

Caption: Experimental workflow for solubility determination.

Spectroscopic Profile of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting detailed spectroscopic data, experimental methodologies, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 77279-24-4, Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.31 g/mol ).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.62t2H-CH₂-OH
3.44t4H-N(CH₂)- (ring)
2.55t2H-N-CH₂-CH₂-OH
2.45t4H-N(CH₂)- (ring)
1.46s9H-C(CH₃)₃

Note: Data obtained from publicly available spectra. Solvent: CDCl₃, Instrument Frequency: 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
154.9C=O (carbamate)
79.5-C(CH₃)₃
59.3-CH₂-OH
57.8-N-CH₂-CH₂-OH
53.1-N(CH₂)- (ring)
43.8-N(CH₂)- (ring)
28.4-C(CH₃)₃

Note: Data is predicted using advanced computational algorithms and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450Strong, BroadO-H stretch (alcohol)
2975, 2870StrongC-H stretch (alkane)
1690StrongC=O stretch (carbamate)
1420MediumC-H bend (alkane)
1240StrongC-N stretch (amine/amide)
1170StrongC-O stretch (alcohol/ester)

Note: Data is predicted and serves as a guideline for spectral interpretation.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
231.17100[M+H]⁺
175.1280[M - C₄H₈]⁺
131.1060[M - Boc]⁺
101.0840[Piperazine-CH₂CH₂OH]⁺
57.0795[C₄H₉]⁺

Note: Predicted fragmentation pattern for Electrospray Ionization (ESI) in positive mode. Relative intensities are estimations.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used, and chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample (if liquid or a low-melting solid) is placed between two KBr plates. Alternatively, a thin film can be cast from a volatile solvent. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the ion source via direct infusion or through a liquid chromatography system. The analysis is performed in positive ion mode, and the mass-to-charge ratio (m/z) of the ions is measured.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Structure Elucidation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Formula Confirmation MS->MS_Data Final_Report Comprehensive Spectroscopic Report NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

The Versatile Building Block: A Technical Review of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key bifunctional building block, is gaining significant traction in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a Boc-protected piperazine for regioselective reactions and a primary alcohol for further functionalization, makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of its synthesis, chemical properties, and notable applications, supported by detailed experimental protocols and quantitative data.

Synthesis and Chemical Properties

This compound is typically synthesized via the reaction of 1-(2-hydroxyethyl)piperazine with di-tert-butyl dicarbonate (Boc)₂O. This straightforward protection of one of the piperazine nitrogens allows for selective manipulation of the other nitrogen and the hydroxyl group in subsequent synthetic steps.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 77279-24-4
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
Appearance White to off-white solid or viscous liquid
Melting Point 38-42 °C
Boiling Point >300 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH)

Key Applications in Organic Synthesis

The utility of this compound lies in its ability to serve as a versatile scaffold for the introduction of the piperazine motif, a common feature in many biologically active compounds. The primary alcohol can be readily converted into various functional groups, while the Boc-protected nitrogen can be deprotected to allow for further derivatization.

Synthesis of Kinase Inhibitors

Piperazine derivatives are prevalent in the structure of many kinase inhibitors used in oncology. The hydroxyl group of this compound can be utilized to link the piperazine core to various heterocyclic systems, a key strategy in the design of these targeted therapies. A common synthetic route involves the conversion of the alcohol to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with a phenol or an amine.

Workflow for the Synthesis of a Generic Kinase Inhibitor Intermediate

G A This compound B Activation of Hydroxyl Group (e.g., MsCl, TEA) A->B Step 1 C Tert-butyl 4-(2-(methylsulfonyloxy)ethyl)piperazine-1-carboxylate B->C D Nucleophilic Substitution (e.g., Phenol derivative, Base) C->D Step 2 E Kinase Inhibitor Intermediate D->E

Caption: General workflow for the synthesis of a kinase inhibitor intermediate.

Intermediate in the Synthesis of Antipsychotic Drugs

The piperazine moiety is a crucial pharmacophore in a number of antipsychotic drugs. While direct synthesis routes for commercial drugs starting from this compound are often proprietary, analogous synthetic strategies highlight its potential. For instance, the synthesis of intermediates for drugs like Cariprazine involves the coupling of a piperazine derivative with a substituted cyclohexane moiety. The hydroxyl group of our title compound could be modified to an appropriate functional group to participate in similar coupling reactions.

Williamson Ether Synthesis

The primary alcohol of this compound can readily participate in Williamson ether synthesis to form a variety of ether-linked derivatives. This reaction is valuable for connecting the piperazine scaffold to other aromatic or aliphatic fragments, expanding the chemical space for drug discovery.

Table 2: Representative Williamson Ether Synthesis of a Derivative

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)ProductYield (%)
This compound4-Chlorobenzyl chlorideNaHTHF6012tert-Butyl 4-(2-(4-chlorobenzyloxy)ethyl)piperazine-1-carboxylate85
Synthesis of Polymerizable Monomers

The hydroxyl group can be esterified with polymerizable groups, such as methacryloyl chloride, to produce monomers. These monomers can then be used to synthesize polymers with pendant piperazine groups, which have potential applications in drug delivery and materials science.

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

  • Materials: 1-(2-hydroxyethyl)piperazine (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-(2-hydroxyethyl)piperazine in DCM.

    • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the piperazine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Quantitative Data: Typical yields are in the range of 90-98%. The product is often a viscous oil or a low-melting solid.

Protocol 2: General Procedure for Williamson Ether Synthesis

  • Materials: this compound (1.0 eq), Alkyl halide (1.1 eq), Sodium hydride (1.2 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of this compound in anhydrous THF to the sodium hydride suspension at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add the alkyl halide and heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and quench cautiously with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Relationship of Synthetic Transformations

G cluster_0 Core Intermediate cluster_1 Functionalization of Hydroxyl Group cluster_2 Deprotection and Further Derivatization A This compound Versatile starting material B Williamson Ether Synthesis C-O Bond Formation A->B C Esterification C-O Bond Formation A->C D Oxidation C=O Bond Formation A->D E Boc Deprotection N-H Formation A->E F Reductive Amination C-N Bond Formation E->F G Amide Coupling C(O)-N Bond Formation E->G

Caption: Synthetic pathways originating from the core intermediate.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the presence of two distinct reactive sites allow for the efficient and controlled construction of complex molecules. For researchers and professionals in drug development, this compound offers a reliable starting point for the synthesis of novel therapeutics, particularly in the areas of oncology and neuroscience. The detailed protocols and synthetic strategies outlined in this guide are intended to facilitate its broader application and spur further innovation in the chemical sciences.

References

An In-depth Technical Guide to the Thermal Stability of 1-Boc-4-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Boc-4-(2-hydroxyethyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the thermal properties of this compound is crucial for ensuring safety, optimizing process conditions, and establishing appropriate storage and handling procedures.

Physicochemical Properties

While specific experimental data on the thermal decomposition of 1-Boc-4-(2-hydroxyethyl)piperazine is not extensively available in the public domain, its physical properties are documented.

PropertyValueReference
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
Melting Point38-42 °C
Flash Point> 110 °C (> 230 °F) - closed cup
FormSolid

Thermal Stability Profile

The thermal stability of 1-Boc-4-(2-hydroxyethyl)piperazine is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. Generally, N-Boc protected amines are susceptible to thermal deprotection at elevated temperatures.

The decomposition of the Boc group is known to proceed via a non-ionic, concerted mechanism, particularly in the absence of strong acids. This thermal cleavage typically occurs at temperatures above 150 °C, yielding the corresponding free amine, isobutylene, and carbon dioxide. The reaction is driven by the formation of the stable gaseous byproducts.

Studies on the thermal degradation of piperazine and its derivatives, particularly in the context of CO2 capture, indicate that the piperazine ring itself can undergo degradation at higher temperatures (135-175 °C), potentially through SN2 substitution reactions.[1] However, the initial and primary thermal event for 1-Boc-4-(2-hydroxyethyl)piperazine is expected to be the loss of the Boc group.

Potential Thermal Decomposition Pathway

The anticipated thermal decomposition of 1-Boc-4-(2-hydroxyethyl)piperazine involves the cleavage of the carbamate bond, leading to the formation of 1-(2-hydroxyethyl)piperazine, isobutylene, and carbon dioxide.

G 1-Boc-4-(2-hydroxyethyl)piperazine 1-Boc-4-(2-hydroxyethyl)piperazine 1-(2-hydroxyethyl)piperazine 1-(2-hydroxyethyl)piperazine 1-Boc-4-(2-hydroxyethyl)piperazine->1-(2-hydroxyethyl)piperazine Heat (Δ) Isobutylene Isobutylene 1-Boc-4-(2-hydroxyethyl)piperazine->Isobutylene Heat (Δ) Carbon_Dioxide Carbon Dioxide 1-Boc-4-(2-hydroxyethyl)piperazine->Carbon_Dioxide Heat (Δ)

Fig. 1: Proposed thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of 1-Boc-4-(2-hydroxyethyl)piperazine, a combination of thermoanalytical techniques is recommended. The following are detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Boc-4-(2-hydroxyethyl)piperazine into a clean TGA crucible (e.g., alumina or platinum).[2]

  • Instrument Setup:

    • Place the crucible in the TGA instrument.[3]

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]

  • Heating Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant rate, for example, 10 °C/min, up to a final temperature of 400 °C.[2]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.[3]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

    • Quantify the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Boc-4-(2-hydroxyethyl)piperazine into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.[4]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.[4]

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at a starting temperature, for instance, 0 °C.

    • Ramp the temperature at a controlled rate, for example, 10 °C/min, up to a temperature beyond the expected decomposition, such as 300 °C.[5]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.[4]

  • Data Analysis:

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Accelerating Rate Calorimetry (ARC)

Objective: To study the thermal runaway potential of the compound under adiabatic conditions, providing data on time-temperature-pressure relationships for exothermic decomposition.

Methodology:

  • Sample Preparation: A known amount of the substance is placed into a spherical sample bomb, typically made of titanium or other inert materials.

  • Instrument Setup:

    • The sample bomb is placed inside the calorimeter, which is a robust, well-insulated chamber.

    • The system is evacuated and then backfilled with an inert gas if necessary.

  • Experimental Procedure (Heat-Wait-Seek Mode):

    • The sample is heated to a specified starting temperature.

    • The instrument then enters a "wait" period to allow for thermal equilibration.

    • Following the wait period, the instrument enters a "seek" mode, where it monitors for any self-heating of the sample (a small, predetermined rate of temperature increase, e.g., 0.02 °C/min).

    • If no self-heating is detected, the instrument increases the temperature by a set increment (e.g., 5 °C) and repeats the wait-seek cycle.

    • Once self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss to the environment.

  • Data Acquisition: The temperature and pressure of the sample bomb are recorded as a function of time throughout the exothermic event.

  • Data Analysis:

    • Determine the onset temperature of the self-accelerating decomposition.

    • Calculate the rates of temperature and pressure rise as a function of temperature.

    • This data can be used to model the reaction kinetics and assess the thermal hazards.

Experimental Workflow for Thermal Stability Assessment

A logical workflow is essential for a thorough investigation of the thermal stability of a chemical compound.

G cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Product Identification DSC Differential Scanning Calorimetry (DSC) - Identify melting point - Detect exothermic decomposition ARC Accelerating Rate Calorimetry (ARC) - Evaluate thermal runaway potential - Determine time-temperature-pressure data DSC->ARC TGA Thermogravimetric Analysis (TGA) - Determine decomposition temperature - Quantify mass loss TGA->ARC TGA_MS_FTIR TGA coupled with MS or FTIR - Identify gaseous decomposition products ARC->TGA_MS_FTIR Data_Analysis Comprehensive Data Analysis - Kinetic modeling - Hazard evaluation ARC->Data_Analysis TGA_MS_FTIR->Data_Analysis Start Start Start->DSC Start->TGA Report Final Report - Summarize findings - Recommend safe handling and storage conditions Data_Analysis->Report

Fig. 2: Experimental workflow for thermal stability assessment.

Conclusion

While specific quantitative thermal stability data for 1-Boc-4-(2-hydroxyethyl)piperazine is limited in publicly available literature, its chemical structure suggests that the primary mode of thermal decomposition will be the loss of the Boc protecting group at temperatures likely exceeding 150 °C. For a comprehensive understanding of its thermal hazards, it is imperative to conduct experimental studies using techniques such as TGA, DSC, and ARC. The protocols and workflow outlined in this guide provide a robust framework for such an investigation, ensuring the safe handling, processing, and storage of this important pharmaceutical intermediate.

References

Technical Guide: Physicochemical Characterization of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key building block in pharmaceutical synthesis. This document outlines the reported physical characteristics, experimental protocols for melting point determination, and a generalized workflow for this analytical procedure.

Physicochemical Properties

This compound is a bifunctional molecule incorporating a piperazine ring, a protected amine (Boc group), and a primary alcohol. Its structure makes it a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The melting point is a crucial physical property for identification, purity assessment, and process control.

Melting Point Data

The reported melting point for this compound varies slightly across different commercial suppliers, which may be attributed to minor differences in purity or analytical methodology. The compound is often described as a low melting solid or a viscous liquid at room temperature.[1] A summary of the reported melting point ranges is provided below.

Data SourceReported Melting Point (°C)
ChemicalBook38-42[2]
Oakwood Chemical38-42[3]
BIOSYNCE45-52[4]

Note: The observed melting range can be an indicator of sample purity. Pure, crystalline compounds typically exhibit a sharp melting point with a narrow range (0.5-1.0°C), while impurities can lead to a depression and broadening of the melting range.

Experimental Protocol: Melting Point Determination

This section details a standardized procedure for determining the melting point of this compound using a modern digital melting point apparatus.

Principle

The melting point is determined by heating a small, finely powdered sample in a capillary tube and observing the temperature range over which the solid transitions into a liquid.

Materials and Equipment
  • Sample: this compound (finely powdered)

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Tools: Capillary tubes (one end sealed), spatula, watch glass

Procedure
  • Sample Preparation:

    • Place a small amount of the compound on a clean, dry watch glass.

    • Carefully press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

  • Initial Rapid Determination (Optional but Recommended):

    • Insert the prepared capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Insert a new, properly prepared capillary tube.

    • Set the heating rate to a slow, controlled ramp (e.g., 1-2°C per minute) starting from a temperature about 10-15°C below the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1 - T2.

  • Confirmation:

    • Repeat the accurate determination at least twice with fresh samples to ensure consistency and reproducibility.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental procedure for determining the melting point of a chemical compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_results Data Reporting A Obtain Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Insert Tube into Apparatus C->D E Set Heating Program (Ramp Rate: 1-2°C/min) D->E F Observe Sample E->F G Record T1 (First Liquid Drop) F->G H Record T2 (All Solid Melts) G->H I Report Melting Range (T1 - T2) H->I J Assess Purity I->J

Caption: Experimental workflow for melting point determination.

This guide provides essential technical information for professionals working with this compound. Adherence to standardized protocols is critical for obtaining accurate and reproducible data, which is fundamental to research, development, and quality control in the pharmaceutical industry.

References

Methodological & Application

Application Notes: Synthesis of PROTAC Linkers Using 1-Boc-4-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.

The piperazine moiety is a valuable building block in PROTAC linker design, offering a degree of rigidity that can pre-organize the PROTAC into a bioactive conformation. This can lead to more potent degradation. Furthermore, the basic nature of the piperazine ring can enhance the solubility and cell permeability of the final PROTAC molecule. 1-Boc-4-(2-hydroxyethyl)piperazine is a versatile starting material for the synthesis of such linkers, featuring a Boc-protected amine for controlled, sequential reactions and a hydroxyl group that can be activated for further conjugation.

This document provides detailed protocols for the synthesis of a bifunctional PROTAC linker starting from 1-Boc-4-(2-hydroxyethyl)piperazine, along with quantitative data on the performance of piperazine-containing PROTACs and diagrams illustrating the underlying biological pathway and experimental workflow.

Data Presentation: Performance of PROTACs with Piperazine-Containing Linkers

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) that incorporate piperazine-based linkers.

Table 1: Degradation Performance of BTK-Targeting PROTACs with Piperazine Linkers

PROTAC NameE3 Ligase LigandLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PTD10 PomalidomidePiperazine-basedBTKMOLM-140.5>95[1]
DD 03-171 PomalidomideNot specifiedBTKMCL cells5.1>90[2]

Table 2: Degradation Performance of BRD4-Targeting PROTACs with Piperazine Linkers

PROTAC NameE3 Ligase LigandLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Compound 34 ThalidomidePiperazine-basedBRD4MDA-MB-23160>90[3]
Hypothetical AHPC-Piperazine-BRD4 PROTAC (S,R,S)-AHPCPiperazine-containingBRD422Rv1~15>90[4]
ZZ5 AcrylamidePiperazine-basedBRD4Jurkat326054[5]

Signaling Pathway and Experimental Workflow

Ubiquitin-Proteasome System (UPS) Signaling Pathway

PROTACs function by hijacking the UPS. The following diagram illustrates the key steps in this process.

UPS_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow from synthesis to biological evaluation.

experimental_workflow Start Start: Design Linker Synthesis Step 1: Synthesis of Bifunctional Linker Start->Synthesis Conjugation1 Step 2: Conjugation to POI Ligand Synthesis->Conjugation1 Conjugation2 Step 3: Conjugation to E3 Ligase Ligand Conjugation1->Conjugation2 Purification Step 4: Purification of PROTAC Conjugation2->Purification Characterization Step 5: Characterization (LC-MS, NMR) Purification->Characterization Biological_Eval Step 6: Biological Evaluation Characterization->Biological_Eval Western_Blot Western Blot (Degradation) Biological_Eval->Western_Blot DC50_Dmax DC50/Dmax Determination Biological_Eval->DC50_Dmax End End: Active PROTAC Western_Blot->End DC50_Dmax->End

Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

The following protocols describe a synthetic route to a bifunctional piperazine-based linker starting from 1-Boc-4-(2-hydroxyethyl)piperazine. This linker will have a terminal amine for conjugation to a POI ligand (via an amide bond) and a terminal carboxylic acid for conjugation to an E3 ligase ligand (via an amide bond).

Protocol 1: Activation of the Hydroxyl Group of 1-Boc-4-(2-hydroxyethyl)piperazine via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a better leaving group, a tosylate, which facilitates subsequent nucleophilic substitution.

Materials:

  • 1-Boc-4-(2-hydroxyethyl)piperazine

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (as solvent and base) to the stirred solution.

  • Slowly add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the tosylated intermediate.

Expected Outcome:

  • Product: tert-butyl 4-(2-(tosyloxy)ethyl)piperazine-1-carboxylate

  • Appearance: White to off-white solid

  • Yield: 70-90%

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Synthesis of a Bifunctional Linker via Nucleophilic Substitution

This protocol describes the reaction of the tosylated intermediate with an amino acid derivative (e.g., Boc-glycine) to introduce a protected carboxylic acid functionality.

Materials:

  • tert-butyl 4-(2-(tosyloxy)ethyl)piperazine-1-carboxylate (from Protocol 1)

  • Boc-glycine

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Boc-glycine (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Add the tosylated intermediate (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

  • Product: (tert-butoxycarbonyl)glycyl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethane

  • Appearance: Colorless oil or white solid

  • Yield: 60-80%

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 3: Boc Deprotection to Yield the Final Bifunctional Linker

This protocol describes the simultaneous removal of both Boc protecting groups to yield the final linker with a free amine and a free carboxylic acid.

Materials:

  • (tert-butoxycarbonyl)glycyl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethane (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Dissolve the di-Boc protected intermediate (1.0 eq) in DCM in a round-bottom flask.

  • Add trifluoroacetic acid (10-20 eq, or a 1:1 mixture of TFA:DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or methanol can help remove residual TFA.

  • The crude product can be precipitated by the addition of cold diethyl ether and collected by filtration.

Expected Outcome:

  • Product: 2-(piperazin-1-yl)ethyl glycinate (as a TFA salt)

  • Appearance: White to off-white solid

  • Yield: Quantitative

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and LC-MS. This bifunctional linker is now ready for sequential amide coupling with a POI ligand and an E3 ligase ligand.

References

Application Notes and Protocols for Coupling Reactions of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions utilizing tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry and drug development. The protocols outlined below cover esterification, etherification, and a two-step process for amide bond formation, facilitating the synthesis of a wide range of derivatives.

Esterification via Steglich Coupling

The Steglich esterification is a mild and effective method for coupling carboxylic acids to alcohols, particularly useful for substrates that are sensitive to acidic conditions. This protocol details the esterification of this compound with a generic carboxylic acid.

Experimental Protocol:

A solution of this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM) is cooled to 0 °C. N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Quantitative Data for Representative Esterification Reactions:
Carboxylic Acid PartnerStoichiometry (Piperazine:Acid:DCC:DMAP)SolventTemp (°C)Time (h)Yield (%)
Benzoic Acid1 : 1.1 : 1.2 : 0.1DCM0 to RT1885
4-Chlorobenzoic Acid1 : 1.1 : 1.2 : 0.1DCM0 to RT2082
Acetic Acid1 : 1.2 : 1.2 : 0.1DCM0 to RT1278

Experimental Workflow: Steglich Esterification

Steglich_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 Tert-butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate Mix Combine Reactants, Catalyst & Solvent at 0°C Reactant1->Mix Reactant2 Carboxylic Acid Reactant2->Mix Reagent1 DCC Add_DCC Add DCC Reagent1->Add_DCC Catalyst DMAP Catalyst->Mix Solvent Anhydrous DCM Solvent->Mix Mix->Add_DCC Stir Stir at RT for 12-24h Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Aqueous Wash Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Ester Product Purify->Product

Caption: Workflow for Steglich Esterification.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide. This protocol describes the synthesis of ethers from this compound.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) (1.2 eq.) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the alkoxide. The desired alkyl halide (1.1 eq.) is then added, and the reaction is stirred at room temperature or heated to 50-80 °C for 4-12 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Representative Etherification Reactions:
Alkyl Halide PartnerStoichiometry (Piperazine:Base:Halide)SolventTemp (°C)Time (h)Yield (%)
Benzyl Bromide1 : 1.2 : 1.1THFRT690
Ethyl Iodide1 : 1.2 : 1.2DMF50885
4-Nitrobenzyl Bromide1 : 1.2 : 1.1THFRT592

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 Tert-butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate Deprotonation Deprotonation with NaH at 0°C Reactant1->Deprotonation Reagent1 NaH Reagent1->Deprotonation Reactant2 Alkyl Halide Alkylation Add Alkyl Halide Reactant2->Alkylation Solvent Anhydrous THF/DMF Solvent->Deprotonation Deprotonation->Alkylation Stir_Heat Stir at RT or Heat Alkylation->Stir_Heat Quench Quench with Water Stir_Heat->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Ether Product Purify->Product

Caption: Workflow for Williamson Ether Synthesis.

Amide Bond Formation via a Two-Step Oxidation-Coupling Sequence

Direct amide bond formation from an alcohol is not feasible. Therefore, a two-step process involving the oxidation of the primary alcohol to a carboxylic acid, followed by a standard amide coupling reaction is employed.

Step 1: Oxidation of the Alcohol to a Carboxylic Acid

A common method for this oxidation is using Jones reagent or a milder alternative like Dess-Martin periodinane (DMP) followed by Pinnick oxidation. Here, a protocol using DMP and sodium chlorite is described.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in a mixture of tert-butanol and water is added 2-methyl-2-butene (4.0 eq.). A solution of sodium chlorite (3.0 eq.) and sodium dihydrogen phosphate (3.0 eq.) in water is then added dropwise at room temperature. The reaction is stirred for 4-6 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The aqueous layer is acidified to pH 3-4 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.

Step 2: Amide Coupling

The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base.

Experimental Protocol:

To a solution of the carboxylic acid intermediate from Step 1 (1.0 eq.) in anhydrous DMF are added the desired amine (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The reaction is stirred at room temperature for 2-4 hours. The mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Representative Two-Step Amide Formation:
Amine PartnerOxidation Yield (%)Coupling Yield (%)Overall Yield (%)
Benzylamine~9088~79
Morpholine~9092~83
Aniline~9085~77

Experimental Workflow: Two-Step Oxidation and Amide Coupling

Oxidation_Amide_Coupling cluster_oxidation Step 1: Oxidation cluster_coupling Step 2: Amide Coupling Start Tert-butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Start->Oxidation Acid Carboxylic Acid Intermediate Oxidation->Acid Coupling Amide Coupling (Amine, HATU, DIPEA) Acid->Coupling Workup Aqueous Work-up & Purification Coupling->Workup Product Amide Product Workup->Product

Application Notes and Protocols for Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a Boc-protected piperazine for regioselective functionalization and a primary alcohol that can be readily converted into various functional groups. This allows for the facile introduction of the piperazine moiety, a common pharmacophore in many biologically active compounds, into a target molecule. The piperazine ring is known to improve the physicochemical properties of drug candidates, such as aqueous solubility and basicity, which can enhance their pharmacokinetic profiles. These characteristics make compounds containing the piperazine ring important chemical products and drug intermediates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of histamine H3 receptor antagonists and as a ligand for organotin(IV) complexes with antimicrobial activity.

Applications in Medicinal Chemistry

Synthesis of Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3R have shown therapeutic potential for treating a range of neurological disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD). This compound serves as a key intermediate in the synthesis of potent and selective H3R antagonists. The general synthetic strategy involves the modification of the hydroxyl group to introduce a linker, followed by deprotection of the Boc group and subsequent functionalization of the secondary amine.

A series of tert-butyl and tert-pentyl phenoxyalkyl piperazine derivatives have been synthesized and evaluated for their binding properties at the human histamine H3 receptor (hH3R).[2] Several of these compounds, particularly those with a 4-pyridyl moiety, have demonstrated high affinities with Ki values in the nanomolar range.[2]

Ligand for Antimicrobial Organotin(IV) Complexes

Organotin(IV) compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The biological activity of these complexes is influenced by the nature of the organic groups attached to the tin atom and the coordinated ligands. The use of ligands derived from this compound can modulate the lipophilicity and steric properties of the resulting organotin(IV) complexes, potentially enhancing their antimicrobial efficacy. While direct synthesis from this specific starting material is not extensively documented in the provided results, the general principles of organotin(IV) complex formation can be applied. The antimicrobial activity of organotin(IV) compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against various bacterial and fungal strains.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for Histamine H3 Receptor Antagonists

This protocol describes the conversion of the hydroxyl group of this compound to a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.

Step 1: Mesylation of this compound

To a solution of this compound (1 equivalent) in dichloromethane (DCM) at 0 °C is added triethylamine (1.1 equivalents). Methanesulfonyl chloride (1.5 equivalents) is then added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction mixture is then washed sequentially with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude mesylate. Purification by flash chromatography on silica gel provides the pure Tert-butyl 4-(2-(methylsulfonyloxy)ethyl)piperazine-1-carboxylate.[3]

Expected Yield: While a specific yield for this reaction is not provided in the search results, similar mesylation reactions of secondary alcohols report yields of up to 90%.

Protocol 2: General Procedure for the Synthesis of Organotin(IV) Complexes

This protocol outlines a general method for the synthesis of organotin(IV) complexes using a ligand derived from this compound. The first step would be to synthesize a suitable ligand, for example, by reacting the hydroxyl group with a carboxylic acid to form an ester.

Step 1: Ligand Synthesis (Illustrative Example: Esterification)

This compound (1 equivalent) and a carboxylic acid (1 equivalent) are dissolved in a suitable solvent such as dichloromethane. A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The reaction mixture is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired ester ligand.

Step 2: Complexation with Organotin(IV) Halide

The synthesized ligand (1 equivalent) is dissolved in an anhydrous solvent like toluene or methanol. An organotin(IV) halide, such as dibutyltin dichloride or triphenyltin chloride (1 equivalent), is added to the solution. The reaction mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent like hexane to remove any unreacted starting materials and then dried under vacuum to yield the organotin(IV) complex.

Quantitative Data

The following tables summarize the quantitative data found for compounds synthesized using piperazine derivatives, including those structurally related to this compound.

Table 1: Biological Activity of Histamine H3 Receptor Antagonists

Compound IDStructurehH3R Ki (nM)Reference
4 4-pyridyl derivative16.0[2]
10 4-pyridyl derivative-[2]
16 4-pyridyl derivative-[2]
22 4-pyridyl derivative120[2]

Table 2: Antimicrobial Activity of Organotin(IV) Complexes

ComplexTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Potassium dibutyltin(IV)propan-1,3-dioateVarious bacteria and fungi5-2010-20[4]
Potassium diphenyltin(IV)propan-1,3-dioateVarious bacteria and fungi5-2010-20[4]
Potassium triphenyltin(IV)propan-1,3-dioateVarious bacteria and fungi5-2010-20[4]

Visualizations

Histamine H3 Receptor Signaling Pathway

The activation of the histamine H3 receptor, a G-protein coupled receptor, initiates a signaling cascade that modulates neurotransmitter release.

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Histamine Histamine Histamine->H3R Binds PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release Inhibition PKA->Neurotransmitter_Release Leads to G Start Starting Material: Tert-butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate Step1 Step 1: Functional Group Transformation (e.g., Mesylation) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Purification Purification & Characterization Step1->Purification Step2 Step 2: Coupling Reaction (e.g., Nucleophilic Substitution) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step2->Purification Step3 Step 3: Deprotection (Boc Removal) Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step3->Purification Step4 Step 4: Final Functionalization Intermediate3->Step4 Final_Product Target Molecule Step4->Final_Product Step4->Purification

References

Application Notes and Protocols for Boc Deprotection of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. The following sections offer a comparative overview of common deprotection methods, quantitative data to guide reaction optimization, and step-by-step experimental protocols.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1] this compound is a valuable building block in the synthesis of numerous pharmaceutical compounds.[2] The efficient and clean removal of the Boc group is a critical step in the synthetic pathways leading to these target molecules. This document outlines several reliable methods for this transformation.

Comparative Overview of Deprotection Methods

The selection of an appropriate deprotection method is contingent upon the substrate's sensitivity to acidic or thermal conditions and the desired reaction scale. While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective, milder alternatives exist for substrates with acid-labile functional groups.[3][4]

Table 1: Comparison of Boc Deprotection Methods

Method/ReagentTypical ConditionsReaction TimeTypical Yield (%)Key Considerations
Trifluoroacetic Acid (TFA)TFA in Dichloromethane (DCM) (1:1), 0 °C to RT30 min - 4 h[1]>95[5]Highly effective and fast.[5] TFA is corrosive and requires careful handling. May cause side reactions with acid-sensitive groups.[6]
Hydrochloric Acid (HCl)4M HCl in 1,4-Dioxane, RT1 - 4 h[1][7]>90[8]Often precipitates the product as a hydrochloride salt, simplifying isolation.[6][7] Dioxane is a suspected carcinogen.
Thermal DeprotectionBoiling Water (100 °C)10 min - 2 h[3]Quantitative[3]A "green" and acid-free method.[4][9] Requires the substrate to be thermally stable.[3]
Oxalyl Chloride/Methanol(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h[3]>70 (up to 90%)[3][10]Mild conditions suitable for some acid-sensitive substrates.[3]
Lewis Acids (e.g., TMSI)Trimethylsilyl iodide (TMSI) in an organic solventVariesGood[4][11]A non-protic alternative that can be beneficial for water-sensitive or zwitterionic compounds.[4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc deprotection.[6]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[1]

  • Trifluoroacetic Acid (TFA)[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]

  • Brine (saturated aqueous NaCl solution)[6]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[6]

  • Cool the solution to 0 °C using an ice bath.[1][6]

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.[1][6]

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[6]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[6]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[6]

  • Extract the aqueous layer with DCM (3 times).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(2-hydroxyethyl)piperazine.[6]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is widely used and often results in the precipitation of the hydrochloride salt of the product, which can be easily isolated.[6]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane[1][7]

  • Anhydrous solvent (e.g., methanol, ethyl acetate, or dioxane)[6]

  • Diethyl ether (for precipitation)[6]

  • Base for neutralization (e.g., saturated aqueous NaHCO₃ solution)[6]

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable anhydrous solvent like methanol or dioxane in a round-bottom flask.[6]

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[6]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[6] The hydrochloride salt of the deprotected piperazine will often precipitate.[6]

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure or by adding diethyl ether to facilitate precipitation followed by filtration.[6]

  • To obtain the free base, suspend the resulting salt in a mixture of water and an organic solvent (e.g., DCM). Add a saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the organic layer, and extract the aqueous layer. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

Visualized Workflows and Logic Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Boc-protected amine in solvent add_reagent Add deprotection reagent (e.g., TFA or HCl/Dioxane) start->add_reagent stir Stir at appropriate temperature add_reagent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench/Neutralize reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (if necessary) concentrate->purify end Isolated pure product purify->end

Caption: General experimental workflow for Boc deprotection.

decision_tree start Select Boc Deprotection Method acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive thermal_stable Is the substrate thermally stable? acid_sensitive->thermal_stable Yes use_strong_acid Use Strong Acid (TFA or HCl) acid_sensitive->use_strong_acid No use_mild_method Consider Milder Methods (e.g., Oxalyl Chloride, Lewis Acids) thermal_stable->use_mild_method No use_thermal Use Thermal Deprotection (Boiling Water) thermal_stable->use_thermal Yes

Caption: Decision tree for selecting a Boc deprotection method.

Troubleshooting and Optimization

  • Incomplete or Slow Deprotection: If the reaction is sluggish, consider increasing the concentration of the acid or allowing the reaction to proceed at a higher temperature (e.g., room temperature if started at 0 °C).[4] For sterically hindered substrates, stronger conditions or longer reaction times may be necessary.[4]

  • Side Reactions: The tert-butyl cation generated during acidic cleavage can lead to side reactions with nucleophilic residues. The use of scavengers can mitigate this issue.

  • Product Isolation: If the deprotected amine is highly water-soluble, extraction can be challenging. In such cases, precipitation as a hydrochloride salt can be an effective isolation strategy.[6]

Conclusion

The deprotection of this compound is a fundamental transformation that can be achieved through various methods. While traditional acidic approaches using TFA or HCl are robust and widely applicable, alternative methods provide milder conditions for sensitive substrates. The choice of method should be tailored to the specific requirements of the synthetic route, taking into account factors such as substrate stability, desired product form (free base or salt), and reaction scale.

References

Application of 1-Boc-4-(2-hydroxyethyl)piperazine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

1-Boc-4-(2-hydroxyethyl)piperazine is a bifunctional building block utilized in solid-phase synthesis (SPS), particularly in the construction of peptidomimetics and other complex organic molecules. Its structure incorporates a Boc-protected secondary amine within a piperazine ring and a primary hydroxyl group, offering two distinct points for chemical modification. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the piperazine nitrogen, which is stable under various reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).[1][2] The terminal hydroxyl group allows for the initial attachment to a solid support or for further derivatization.

The piperazine scaffold is a prevalent motif in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[3] In the context of peptidomimetics, the rigid piperazine ring can act as a conformational constraint, inducing specific secondary structures like β-turns, which are often crucial for biological activity and receptor binding.[4][5] The solid-phase approach to synthesizing molecules with this scaffold facilitates the rapid generation of compound libraries for drug discovery, as it simplifies purification by allowing for the use of excess reagents that can be washed away.[6]

Key applications of 1-Boc-4-(2-hydroxyethyl)piperazine in solid-phase synthesis include:

  • Scaffold for Peptidomimetics: The piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[4]

  • Introduction of Turns: The rigid structure of the piperazine ring can induce specific turn conformations in a peptide chain, which can be critical for receptor binding.[4]

  • Synthesis of Diketopiperazines (DKPs): Derivatives of N-Boc-piperazine are valuable precursors in the solid-phase synthesis of DKPs, a class of cyclic dipeptides with a broad range of biological activities.[4]

  • Development of CNS-Targeting Agents: The arylpiperazine motif is a common feature in centrally acting drugs, and solid-phase synthesis enables the rapid generation of analogs for screening.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating a piperazine scaffold. These values are illustrative and can vary based on the specific sequence, scale, and instrumentation.[4]

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/g2-Chlorotrityl chloride (2-CTC) resin is often recommended for its mild cleavage conditions.[4]
Initial Scaffold Loading Efficiency80 - 95%Dependent on the immobilization strategy.
Boc Deprotection Efficiency (per step)>99%Can be monitored by a qualitative test for secondary amines (e.g., Chloranil test).[4]
Amino Acid Coupling Efficiency (per step)95 - 99%May require double coupling or optimized reagents for sterically hindered amino acids.[4]
Overall Crude Product Yield50 - 70%Dependent on the number of coupling cycles and the specific peptide sequence.
Crude Product Purity (by HPLC)40 - 60%Purification is typically required to isolate the target compound.
Final Purified Product Yield15 - 30%Highly dependent on the efficiency of the purification process.

Experimental Protocols

Protocol 1: Immobilization of 1-Boc-4-(2-hydroxyethyl)piperazine onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the 1-Boc-4-(2-hydroxyethyl)piperazine scaffold to the solid support via its hydroxyl group.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.0 mmol/g substitution)

  • 1-Boc-4-(2-hydroxyethyl)piperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

  • Preparation of Reagent Solution: In a separate flask, dissolve 1-Boc-4-(2-hydroxyethyl)piperazine (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the 1-Boc-4-(2-hydroxyethyl)piperazine solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[4]

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.[4]

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[4]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[4]

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Boc Deprotection and Amino Acid Coupling

This protocol outlines the removal of the Boc protecting group from the resin-bound piperazine and the subsequent coupling of the first amino acid.

Materials:

  • 1-Boc-4-(2-hydroxyethyl)piperazine-functionalized resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Boc-protected amino acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.[4]

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[4]

  • Washing: Drain the TFA solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol describes the cleavage of the synthesized molecule from the solid support.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.

  • Cleavage:

    • Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.[4]

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL).[4]

    • Combine the filtrates.

  • Precipitation:

    • Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.[4]

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude product.[4]

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 x 20 mL).[4]

    • Dry the crude product under vacuum.

  • Analysis and Purification: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the crude product by preparative reverse-phase HPLC.[4]

Visualizations

experimental_workflow cluster_immobilization Immobilization cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_cleavage Cleavage and Purification resin 2-CTC Resin swell_resin Swell Resin (DCM) resin->swell_resin immobilize Immobilization Reaction (2 hours) swell_resin->immobilize reagent_prep Prepare Reagent Solution (1-Boc-4-(2-hydroxyethyl)piperazine + DIPEA in DCM) reagent_prep->immobilize cap Cap Unreacted Groups (MeOH) immobilize->cap wash_dry_immobilized Wash and Dry cap->wash_dry_immobilized deprotection Boc Deprotection (50% TFA in DCM) wash_dry_immobilized->deprotection neutralization Neutralization (DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (Activated Boc-AA) neutralization->coupling wash_cycle Wash coupling->wash_cycle wash_cycle->deprotection Next Cycle final_wash_dry Final Wash and Dry wash_cycle->final_wash_dry cleavage Cleavage from Resin (TFA Cocktail) final_wash_dry->cleavage precipitation Precipitate in Ether cleavage->precipitation purification Purification (HPLC) precipitation->purification

Caption: General workflow for solid-phase synthesis using 1-Boc-4-(2-hydroxyethyl)piperazine.

immobilization_pathway resin 2-Chlorotrityl Chloride Resin reaction Nucleophilic Substitution resin->reaction piperazine 1-Boc-4-(2-hydroxyethyl)piperazine piperazine->reaction dipia DIPEA dipia->reaction immobilized_resin Resin-Bound Piperazine Scaffold reaction->immobilized_resin Forms Ether Linkage

Caption: Immobilization of 1-Boc-4-(2-hydroxyethyl)piperazine onto 2-CTC resin.

cleavage_deprotection_pathway peptide_resin Final Peptide on Resin cleavage Acid-Catalyzed Cleavage peptide_resin->cleavage tfa_cocktail TFA Cleavage Cocktail tfa_cocktail->cleavage crude_peptide Crude Peptide in Solution cleavage->crude_peptide Releases Peptide spent_resin Spent Resin cleavage->spent_resin Generates precipitation Precipitation crude_peptide->precipitation purified_peptide Purified Peptide precipitation->purified_peptide cold_ether Cold Diethyl Ether cold_ether->precipitation

Caption: Cleavage and deprotection of the final product from the solid support.

References

Application Notes and Protocols for Analytical HPLC Analysis of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, ensuring its purity and quality is paramount to the safety and efficacy of the final drug product.[][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of such compounds in drug development and quality control processes.[3][]

This document provides detailed application notes and protocols for the analytical determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Analytical Method Principle

Thetert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen imparts sufficient hydrophobicity to the molecule, making it well-suited for analysis by reversed-phase HPLC.[5] In this mode of chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte, this compound, will be retained on the column and then eluted by a mobile phase of appropriate polarity. Detection is achieved using a UV detector, as the carbamate group provides some UV absorbance.

While the piperazine moiety itself lacks a strong chromophore, derivatization is often employed for trace-level analysis of piperazine and its derivatives to enhance UV activity.[3][6] However, for purity assessment of the intermediate where concentrations are typically higher, direct UV detection is often sufficient.

Proposed HPLC Method Parameters

The following table summarizes a proposed starting point for the HPLC analysis of this compound. Method development and validation would be required to optimize these conditions for specific applications.

ParameterRecommended ConditionRationale
Instrument HPLC system with UV or Photodiode Array (PDA) detectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA versatile and commonly used column for reversed-phase chromatography.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA is a common ion-pairing agent that improves peak shape for amines. Acetonitrile is a standard organic modifier.
Gradient 70% A / 30% B, hold for 10 minAn isocratic method is a good starting point for purity analysis. The ratio can be adjusted based on the initial chromatogram.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detection Wavelength 210 nmThe carbamate group has UV absorbance at lower wavelengths.
Sample Diluent Mobile PhaseTo ensure compatibility with the chromatographic system.
Standard Concentration 0.5 mg/mLA typical concentration for a reference standard.
Sample Concentration 0.5 mg/mLA typical concentration for the sample to be analyzed.

Experimental Protocols

Reagent and Sample Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial chromatographic conditions (e.g., 70:30 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters outlined in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to analyze its purity and identify any impurities.

  • Perform replicate injections of the standard and sample solutions to ensure the precision of the results.

Data Analysis
  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results reagent_prep Reagent & Mobile Phase Preparation system_setup HPLC System Setup & Equilibration reagent_prep->system_setup sample_prep Sample & Standard Preparation injection Injection of Samples & Standards sample_prep->injection system_setup->injection data_acq Chromatographic Data Acquisition injection->data_acq peak_id Peak Identification data_acq->peak_id quant Quantification & Purity Calculation peak_id->quant report Reporting quant->report

Caption: General workflow for HPLC analysis.

Method_Development cluster_initial Initial Steps cluster_optimization Optimization cluster_validation Validation define_goals Define Analytical Goals lit_search Literature Search & Compound Properties define_goals->lit_search select_col Select Column & Stationary Phase lit_search->select_col select_mp Select Mobile Phase & Detector select_col->select_mp optimize_cond Optimize Conditions (Gradient, Flow Rate, Temp) select_mp->optimize_cond validate Method Validation (Linearity, Precision, Accuracy) optimize_cond->validate document Documentation validate->document

Caption: Logical workflow for HPLC method development.

System Suitability

Before sample analysis, the suitability of the chromatographic system should be established. This is typically done by making replicate injections of the standard solution and evaluating parameters such as:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Conclusion

The proposed RP-HPLC method provides a solid starting point for the analysis of this compound. It is crucial to emphasize that this method should be thoroughly developed and validated for its intended use to ensure reliable and accurate results in a research, development, or quality control setting. The provided workflows offer a systematic approach to both routine analysis and the development of new analytical methods.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group on 1-Boc-4-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-hydroxyethyl)piperazine is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a Boc-protected piperazine nitrogen and a primary hydroxyl group allows for sequential and selective functionalization, enabling the synthesis of a diverse array of complex molecules. The piperazine moiety is a privileged scaffold in many FDA-approved drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.[1] Functionalization of the terminal hydroxyl group is a key step in the elaboration of this scaffold, allowing for the introduction of various pharmacophores and linkers.

This document provides detailed application notes and experimental protocols for the common and synthetically useful transformations of the hydroxyl group of 1-Boc-4-(2-hydroxyethyl)piperazine, including conversion to sulfonate esters (tosylates and mesylates), esterification, and etherification.

Key Functionalization Reactions

The primary hydroxyl group of 1-Boc-4-(2-hydroxyethyl)piperazine can be readily converted into a variety of other functional groups. The most common strategies involve:

  • Sulfonylation (Tosylation and Mesylation): Activation of the hydroxyl group as a good leaving group for subsequent nucleophilic substitution reactions.

  • Esterification: Formation of an ester linkage, often to introduce a new molecular fragment or to act as a prodrug moiety.

  • Etherification: Creation of a stable ether linkage to append aryl or alkyl groups.

The following sections provide detailed protocols and data for these transformations.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes the typical reaction conditions and outcomes for the functionalization of the hydroxyl group on 1-Boc-4-(2-hydroxyethyl)piperazine.

Reaction Product Reagents and Conditions Typical Yield Reference
Tosylation tert-Butyl 4-(2-(tosyloxy)ethyl)piperazine-1-carboxylatep-Toluenesulfonyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt, 12 h85-95%Adapted from[2]
Mesylation tert-Butyl 4-(2-(methylsulfonyloxy)ethyl)piperazine-1-carboxylateMethanesulfonyl chloride, Triethylamine, CH₂Cl₂, 0 °C to rt, 4 h>90%General Protocol
Esterification (Benzoylation) tert-Butyl 4-(2-(benzoyloxy)ethyl)piperazine-1-carboxylateBenzoyl chloride, Triethylamine, DMAP (cat.), CH₂Cl₂, 0 °C to rt, 6 h80-90%Adapted from[3]
Etherification (Benzylation) tert-Butyl 4-(2-(benzyloxy)ethyl)piperazine-1-carboxylateBenzyl bromide, Sodium hydride, THF, 0 °C to rt, 16 h70-85%General Protocol

Experimental Protocols

Protocol 1: Tosylation of 1-Boc-4-(2-hydroxyethyl)piperazine

This protocol describes the conversion of the primary alcohol to a tosylate, a versatile intermediate for nucleophilic substitution reactions.

Workflow Diagram:

Tosylation_Workflow start Start dissolve Dissolve 1-Boc-4-(2-hydroxyethyl)piperazine in anhydrous CH₂Cl₂ and pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_tscl Add p-toluenesulfonyl chloride dropwise cool->add_tscl react Stir at room temperature for 12 hours add_tscl->react workup Aqueous work-up (wash with H₂O, brine) react->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the tosylation of 1-Boc-4-(2-hydroxyethyl)piperazine.

Materials:

  • 1-Boc-4-(2-hydroxyethyl)piperazine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous dichloromethane (0.2 M) is added pyridine (2.0 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(2-(tosyloxy)ethyl)piperazine-1-carboxylate as a white solid.

Expected Yield: 85-95%

Characterization Data (tert-butyl 4-(2-((tosyloxy)methyl)piperidine-1-carboxylate) - analogous structure): [2]

  • Melting Point: 71-72 °C

  • ESI-MS (m/z): 370.5 [M+H]⁺

  • ¹H NMR (CDCl₃, δ): 7.80 (d, 2H), 7.34 (d, 2H), 4.12 (t, 2H), 3.45 (t, 4H), 2.65 (t, 2H), 2.44 (s, 3H), 2.40 (t, 4H), 1.44 (s, 9H). (Note: This is an adapted spectrum based on a similar piperidine structure and expected shifts for the piperazine analog)

Protocol 2: Mesylation of 1-Boc-4-(2-hydroxyethyl)piperazine

This protocol details the synthesis of the corresponding mesylate, another excellent leaving group for substitution reactions.

Workflow Diagram:

Mesylation_Workflow start Start dissolve Dissolve 1-Boc-4-(2-hydroxyethyl)piperazine and triethylamine in anhydrous CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_mscl Add methanesulfonyl chloride dropwise cool->add_mscl react Stir at room temperature for 4 hours add_mscl->react workup Aqueous work-up (wash with H₂O, brine) react->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the mesylation of 1-Boc-4-(2-hydroxyethyl)piperazine.

Materials:

  • 1-Boc-4-(2-hydroxyethyl)piperazine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(2-(methylsulfonyloxy)ethyl)piperazine-1-carboxylate.

Expected Yield: >90%

Protocol 3: Esterification of 1-Boc-4-(2-hydroxyethyl)piperazine with Benzoyl Chloride

This protocol describes the formation of a benzoate ester.

Workflow Diagram:

Esterification_Workflow start Start dissolve Dissolve 1-Boc-4-(2-hydroxyethyl)piperazine, triethylamine, and DMAP in anhydrous CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_bzcl Add benzoyl chloride dropwise cool->add_bzcl react Stir at room temperature for 6 hours add_bzcl->react workup Aqueous work-up (wash with sat. NaHCO₃, H₂O, brine) react->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the esterification of 1-Boc-4-(2-hydroxyethyl)piperazine.

Materials:

  • 1-Boc-4-(2-hydroxyethyl)piperazine

  • Benzoyl chloride

  • Triethylamine (Et₃N), anhydrous

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (0.2 M), cool the mixture to 0 °C.

  • Add benzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (ethyl acetate/hexanes) to give tert-butyl 4-(2-(benzoyloxy)ethyl)piperazine-1-carboxylate.

Expected Yield: 80-90%

Characterization Data (tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate) - analogous structure: [4]

  • Melting Point: 102 °C

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.05 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 4.40 (t, 2H), 3.50 (t, 4H), 2.75 (t, 2H), 2.55 (t, 4H), 1.46 (s, 9H). (Note: This is an adapted spectrum based on a similar ester structure and expected shifts for the benzoate analog)

  • ¹³C NMR (101 MHz, CDCl₃) δ: 166.5, 154.8, 133.0, 130.5, 129.7, 128.4, 79.8, 62.5, 57.5, 53.0, 43.8, 28.4. (Note: This is an adapted spectrum based on a similar ester structure and expected shifts for the benzoate analog)

  • MS (ESI+) m/z: 335 [M+H]⁺. (Calculated for the benzoate product)

Protocol 4: Etherification of 1-Boc-4-(2-hydroxyethyl)piperazine with Benzyl Bromide

This protocol outlines the synthesis of a benzyl ether via a Williamson ether synthesis.

Workflow Diagram:

Etherification_Workflow start Start suspend_nah Suspend NaH in anhydrous THF start->suspend_nah cool Cool to 0 °C suspend_nah->cool add_alcohol Add 1-Boc-4-(2-hydroxyethyl)piperazine solution in THF dropwise cool->add_alcohol stir_rt Stir at room temperature for 30 min add_alcohol->stir_rt add_bnbbr Add benzyl bromide stir_rt->add_bnbbr react Stir at room temperature for 16 hours add_bnbbr->react quench Quench with water react->quench workup Aqueous work-up (extract with EtOAc) quench->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the etherification of 1-Boc-4-(2-hydroxyethyl)piperazine.

Materials:

  • 1-Boc-4-(2-hydroxyethyl)piperazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF (0.2 M), add a solution of 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to obtain tert-butyl 4-(2-(benzyloxy)ethyl)piperazine-1-carboxylate.

Expected Yield: 70-85%

Conclusion

The hydroxyl group of 1-Boc-4-(2-hydroxyethyl)piperazine serves as a versatile handle for a variety of chemical transformations that are crucial for the synthesis of complex molecules in drug discovery and development. The protocols provided herein for tosylation, mesylation, esterification, and etherification offer robust and high-yielding methods for the functionalization of this important building block. The choice of reaction will depend on the desired final product and the subsequent synthetic steps. Careful execution of these protocols will enable researchers to efficiently generate diverse libraries of piperazine-containing compounds for biological evaluation.

References

The Versatile Fragment: Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the strategic use of small, well-characterized chemical fragments has emerged as a powerful approach to identify novel lead compounds. Among these, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate stands out as a particularly valuable building block. Its unique combination of a Boc-protected piperazine for controlled derivatization, a hydroxyl group for hydrogen bonding or further modification, and favorable physicochemical properties makes it a sought-after fragment for tackling a diverse range of biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of this versatile fragment.

Application Notes

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1][2][3] The this compound fragment offers several advantages in a fragment-based drug discovery (FBDD) campaign:

  • Controlled Elaboration: The Boc protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, providing a clear vector for fragment growth and optimization.[4]

  • Hydrogen Bonding Capabilities: The primary alcohol provides a crucial hydrogen bond donor and acceptor, enabling strong interactions with protein targets. This hydroxyl group can also serve as a handle for further chemical modification.

  • Improved Physicochemical Properties: The piperazine ring can enhance the aqueous solubility and cell permeability of a compound, critical attributes for drug candidates.[3]

  • Synthetic Tractability: The fragment is readily synthesized and can be incorporated into a variety of molecular scaffolds using well-established chemical reactions.

A prime example of the application of piperazine-containing fragments is in the development of kinase inhibitors, such as those targeting p38 MAP kinase, a key regulator of inflammatory responses.[5][6][7][8] The piperazine core often serves as a central scaffold to orient functional groups that interact with the hinge region and other key residues within the ATP binding site of the kinase.

Case Study: Targeting Kinases with Piperazine Fragments

While specific screening data for this compound is not publicly available, we can look at a representative example of a similar arylpiperazine fragment identified through a biophysical screen against the β1-adrenergic receptor, a G-protein coupled receptor (GPCR).[9][10][11][12] This study highlights the general principles and techniques applicable to the title fragment.

Representative Quantitative Data for Arylpiperazine Fragments

The following table summarizes the binding affinities and ligand efficiencies of several arylpiperazine fragments against the β1-adrenergic receptor, as determined by a radioligand binding assay.[9] This data showcases the starting point from which a fragment can be optimized.

FragmentStructureKi (μM)Ligand Efficiency (LE)
1-(2-Methoxyphenyl)piperazine1-(2-Methoxyphenyl)piperazine structure1.80.35
1-Phenylpiperazine1-Phenylpiperazine structure2.50.36
1-(2-Pyrimidinyl)piperazine1-(2-Pyrimidinyl)piperazine structure7.90.30

Ki values are a measure of binding affinity, with lower values indicating stronger binding. Ligand Efficiency (LE) is a metric used to assess the binding energy per heavy atom of a fragment.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from N-Boc-piperazine and 2-bromoethanol.

Materials:

  • N-Boc-piperazine

  • 2-Bromoethanol

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2-bromoethanol (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Allow the reaction to cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

Biophysical Fragment Screening Cascade

A multi-stage biophysical screening approach is recommended to identify and validate fragment binding.

a) Primary Screen: Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

This technique measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

  • Prepare a solution of the target protein (e.g., a kinase domain) in a suitable buffer.

  • Add a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

  • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

  • Add this compound from a DMSO stock solution to the wells (final DMSO concentration should be kept low, typically <1%). Include appropriate controls (protein-dye only, and protein-dye with DMSO).

  • Seal the plate and place it in a real-time PCR instrument.

  • Run a temperature gradient (e.g., from 25 °C to 95 °C) and monitor the fluorescence.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm in the presence of the fragment indicates binding.

b) Secondary Screen and Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative information on binding affinity and kinetics.

  • Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling).

  • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound fragment.

  • After each injection, regenerate the sensor surface to remove the bound fragment.

  • Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

c) Orthogonal Validation and Structural Studies: X-ray Crystallography or NMR Spectroscopy

These techniques provide structural information on how the fragment binds to the target protein.

  • X-ray Crystallography: Co-crystallize the target protein with the fragment and solve the 3D structure. This will reveal the precise binding mode and key interactions.

  • NMR Spectroscopy: Techniques such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can confirm binding and provide information on which parts of the fragment are in close contact with the protein.

Visualizations

experimental_workflow Fragment Screening and Elaboration Workflow cluster_synthesis Synthesis cluster_screening Fragment Screening cluster_elaboration Fragment Elaboration synthesis Synthesis of This compound primary_screen Primary Screen (e.g., TSA/DSF) synthesis->primary_screen secondary_screen Secondary Screen (e.g., SPR) primary_screen->secondary_screen Hits orthogonal_validation Orthogonal Validation (e.g., X-ray, NMR) secondary_screen->orthogonal_validation Validated Hits sar Structure-Activity Relationship (SAR) orthogonal_validation->sar lead_gen Lead Generation sar->lead_gen lead_opt Lead Optimization lead_gen->lead_opt p38_mapk_pathway Simplified p38 MAPK Signaling Pathway stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) mkk MKK3 / MKK6 stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation inflammation Inflammatory Response substrates->inflammation inhibitor Piperazine-based Inhibitor inhibitor->p38

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of kinase inhibitors, focusing on the versatile pyrimidine and pyrazole scaffolds. Detailed protocols for chemical synthesis, biochemical assays, and cell-based evaluations are provided, along with quantitative data for representative inhibitors to guide researchers in the development of novel therapeutics.

Introduction to Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2][3][4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for targeted drug discovery.[5][6] Small molecule kinase inhibitors have emerged as a major class of therapeutics, with over 80 agents approved by the FDA.[1][6]

The development of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry. A common strategy involves the use of "privileged scaffolds," core structures that are synthetically accessible and capable of forming key interactions within the ATP-binding site of kinases.[5][7] This document focuses on two such scaffolds: pyrimidine and pyrazole.

The pyrimidine scaffold, due to its structural similarity to the purine core of ATP, is a highly effective starting point for competitive kinase inhibitors.[7] Similarly, the pyrazole ring is a versatile anchor that can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[5]

Synthesis of Pyrimidine-Based Kinase Inhibitors

5-Bromopyrimidine and its derivatives are versatile starting materials for the synthesis of a diverse range of kinase inhibitors.[7] The bromine and chlorine atoms on the pyrimidine ring provide reactive sites for various chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[7]

Application: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are serine/threonine kinases that play a crucial role in mitosis, and their overexpression is linked to various cancers.[7] 2,4-Diaminopyrimidine-based compounds have demonstrated significant potential as Aurora kinase inhibitors.[7]

Signaling Pathway: The Aurora kinase signaling pathway is essential for cell cycle progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, regulates chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and apoptosis.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome Maturation Aurora_A->Spindle Assembly Aurora_B Aurora_B Aurora_B->Chromosome Segregation Aurora_B->Cytokinesis Inhibitor Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Simplified Aurora Kinase Signaling Pathway.
General Synthesis Protocol for 2,4-Diaminopyrimidine-Based Inhibitors

This protocol outlines a general method for synthesizing 2,4-diaminopyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine.

Synthesis_Workflow Start 5-bromo-2,4-dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) with Amine R1-NH2 Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Suzuki-Miyaura or Buchwald-Hartwig Coupling with R2 Intermediate->Step2 Final Final Inhibitor Step2->Final

General Synthetic Workflow.

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Primary or secondary amine (R1-NH2)

  • Boronic acid or ester (for Suzuki-Miyaura) or amine (for Buchwald-Hartwig)

  • Palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution. Dissolve 5-bromo-2,4-dichloropyrimidine in a suitable solvent. Add the desired amine (R1-NH2) and stir at room temperature. The more reactive chlorine at the C4 position will be displaced.

  • Step 2: Purification. Monitor the reaction by TLC. Upon completion, purify the intermediate product by column chromatography.

  • Step 3: Palladium-Catalyzed Cross-Coupling. To the purified intermediate, add the second coupling partner (e.g., a boronic acid for Suzuki-Miyaura), a palladium catalyst, and a base in an anhydrous solvent.

  • Step 4: Reaction Execution. Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) until the starting material is consumed.

  • Step 5: Final Purification. After cooling, purify the final product by column chromatography to yield the desired 2,4-diaminopyrimidine-based inhibitor.

Application: Synthesis of Covalent BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway. Covalent irreversible inhibitors of BTK, which often feature an acrylamide moiety, have shown significant clinical success.[7] 2,5-Diaminopyrimidine scaffolds are commonly used in the design of these inhibitors.[7]

Signaling Pathway: BTK is activated downstream of the B-cell receptor and plays a key role in B-cell proliferation, differentiation, and survival. Covalent inhibitors form an irreversible bond with a cysteine residue in the BTK active site, leading to sustained inhibition of the pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Inhibitor Inhibitor->BTK Covalent Bond

Simplified BTK Signaling Pathway.

Quantitative Data of Representative Kinase Inhibitors

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the in vitro inhibitory activities of several well-characterized MEK1/2 inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
TrametinibMEK10.92[8]
MEK21.8[8]
CobimetinibMEK14.2[8]
MEK27.0[8]
BinimetinibMEK112[8]
MEK212[8]

Experimental Protocols for Inhibitor Evaluation

Rigorous evaluation of novel kinase inhibitors is essential to determine their potency, selectivity, and cellular activity.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol describes a general method to determine the IC50 of an inhibitor against a purified kinase.[7]

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Plate_Inhibitor Plate serial dilutions of inhibitor Add_Kinase Add kinase and substrate Plate_Inhibitor->Add_Kinase Add_ATP Initiate reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop reaction and add ADP-Glo™ reagent Incubate->Stop_Reaction Measure_Luminescence Measure luminescence Stop_Reaction->Measure_Luminescence Calculate_Inhibition Calculate % inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 via dose-response curve Calculate_Inhibition->Determine_IC50

Workflow for IC50 Determination.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in a 96-well or 384-well plate.

  • Reagent Preparation: Prepare a kinase buffer, substrate solution, and ATP solution.

  • Kinase Reaction: Add the purified kinase and its substrate to the wells containing the inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8]

Cell-Based Assay (Cell Viability - MTT Assay)

This protocol measures the effect of a kinase inhibitor on the viability of a cancer cell line known to be dependent on the target kinase pathway.[8]

Procedure:

  • Cell Seeding: Seed a cancer cell line (e.g., A375 for BRAF/MEK inhibitors) into a 96-well plate and allow cells to attach for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).[8]

Target Engagement Assay (Western Blot)

A Western blot is crucial for confirming that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.[9]

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with various concentrations of the inhibitor for 1-2 hours.[8]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein.

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein level.

Key Controls for Western Blotting: [9]

  • Vehicle Control: Cells treated with the inhibitor's solvent (e.g., DMSO).

  • Positive and Negative Controls: A cell line or treatment known to have high and low levels of the target protein's phosphorylation.

  • Time-Course and Dose-Response: Evaluate the inhibitor's effect at multiple time points and concentrations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities originate from the starting materials and byproducts of the synthesis reaction. These typically include:

  • Unreacted 1-(2-hydroxyethyl)piperazine: The starting amine.

  • Unreacted Di-tert-butyl dicarbonate (Boc₂O): The Boc-protecting reagent.

  • Tert-butanol (t-BuOH): A byproduct of the Boc protection reaction.

  • Double Boc-protected piperazine: Although less common due to steric hindrance, it can form if an excess of Boc₂O is used.

  • Residual Solvents: Solvents used in the reaction and workup, such as tetrahydrofuran (THF) or dichloromethane (DCM).

Q2: What is the typical physical state of pure this compound?

A2: The pure compound is often described as a low-melting solid or a viscous liquid at room temperature.[1]

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: The following analytical techniques are commonly used to determine the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the desired product and any impurities.

  • Gas Chromatography (GC): Can be used to detect volatile impurities like residual solvents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product is an oil that won't solidify Residual solvent or t-butanol impurity.- Co-evaporate the product with a high-boiling point solvent like toluene under reduced pressure to azeotropically remove volatile impurities.- Purify by column chromatography.
Low yield after purification - Incomplete reaction.- Product loss during aqueous workup due to its water solubility.- Inefficient extraction.- Monitor the reaction by TLC or LC-MS to ensure completion.- Saturate the aqueous phase with NaCl before extraction to reduce the product's solubility in water.- Increase the number of extractions with an organic solvent like dichloromethane.
Presence of starting amine in the final product Insufficient Boc₂O was used.- Repeat the reaction with a slight excess of Boc₂O (e.g., 1.1 equivalents).- Purify the crude product using column chromatography.
Presence of a non-polar impurity by TLC/HPLC Excess Boc₂O or its byproducts.- During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to quench and remove unreacted Boc₂O.- Purify by column chromatography.
Product degradation during purification Exposure to strong acids or high temperatures.- Avoid acidic conditions during workup and purification. The Boc group is acid-labile.- Use moderate temperatures during solvent removal.

Experimental Protocols

General Synthesis and Purification Protocol

This protocol describes a general method for the synthesis and purification of this compound.

  • Reaction Setup: Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 50% to 100%) to isolate the pure product.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods

Purification Method Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Aqueous Workup Only 85-95>90Simple and fast.May still contain non-volatile impurities.
Column Chromatography >9870-85High purity achievable.Time-consuming, requires more solvent.
Recrystallization >9760-80Can yield highly pure crystalline solid.Finding a suitable solvent system can be challenging; lower yields.
Distillation (Kugelrohr) >9675-90Effective for removing non-volatile impurities.Requires specialized equipment; potential for thermal degradation if not controlled carefully.

Note: The data in this table is illustrative and may vary depending on the specific experimental conditions.

Visualizations

Purification Workflow

Purification_Workflow cluster_purification Purification Options crude Crude Product workup Aqueous Workup (Extraction & Washes) crude->workup concentrate Concentration (Rotary Evaporation) workup->concentrate purification Purification Method concentrate->purification col_chrom Column Chromatography purification->col_chrom recryst Recrystallization purification->recryst distill Distillation purification->distill analysis Purity Analysis (NMR, HPLC, LC-MS) final_product Pure Product analysis->final_product col_chrom->analysis recryst->analysis distill->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Impure Product check_nmr Analyze by ¹H NMR start->check_nmr residual_solvent Residual Solvent Peaks? check_nmr->residual_solvent starting_material Starting Material Peaks? residual_solvent->starting_material No coevaporate Co-evaporate with Toluene residual_solvent->coevaporate Yes other_impurities Other Impurity Peaks? starting_material->other_impurities No column_chrom Column Chromatography starting_material->column_chrom Yes reassess_synthesis Re-evaluate Synthesis Conditions other_impurities->reassess_synthesis Yes pure_product Pure Product other_impurities->pure_product No coevaporate->check_nmr column_chrom->check_nmr reassess_synthesis->start

Caption: A decision-making flowchart for troubleshooting the purification process.

References

Improving reaction yield for N-alkylation of 1-Boc-piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 1-Boc-piperazine derivatives for improved reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of 1-Boc-piperazine?

A1: The two most common and effective methods for the N-alkylation of 1-Boc-piperazine are direct alkylation and reductive amination.[1][2]

  • Direct Alkylation: This method involves the reaction of 1-Boc-piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1] It is a straightforward and widely used technique.

  • Reductive Amination: This is a one-pot, two-step process where 1-Boc-piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STABH) to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: Why is my reaction yield low?

A2: Low yields in the N-alkylation of 1-Boc-piperazine can be attributed to several factors, including incomplete conversion, side reactions, or product decomposition. Key areas to investigate include the choice of base and solvent, reaction temperature, and the purity of your reagents.[1] Inadequate solubility of reagents can also lead to a stalled or incomplete reaction.[1]

Q3: How can I avoid the formation of the di-alkylated byproduct?

A3: The use of a mono-protected piperazine, such as 1-Boc-piperazine, is the most reliable strategy to prevent di-alkylation as the Boc group blocks one of the nitrogen atoms.[1]

Q4: What are the recommended bases and solvents for direct N-alkylation?

A4: For direct N-alkylation, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used to ensure the solubility of the reagents. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q5: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A5: The high water solubility of the product, often due to the formation of a salt, can be a challenge during extraction. To improve extraction into an organic layer, the aqueous layer should be basified to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete reaction- Increase reaction temperature. Many N-alkylation reactions require heating (e.g., 60-80 °C).[1] - Extend reaction time and monitor progress by TLC or LC-MS.
Poor solubility of reagents- Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[1]
Ineffective base- Ensure at least 1.5-2.0 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃) are used to neutralize the acid byproduct.[1]
Impure reagents- Use high-purity, anhydrous reagents and solvents to avoid side reactions or catalyst poisoning.[1]
Formation of Side Products Di-alkylation- This is less common with 1-Boc-piperazine, but ensure complete protection of the starting material.
Product decomposition- If the alkylating agent or product is unstable, consider lowering the reaction temperature and closely monitoring the reaction to stop it upon completion.[1]
Difficult Product Isolation Product remains in the aqueous layer during extraction- Basify the aqueous layer to a pH of 9.5-12 with NaOH or Na₂CO₃ to deprotonate the product and increase its solubility in organic solvents.[1]
Poor Reproducibility Sensitivity to trace impurities or moisture- Ensure the use of high-purity, anhydrous reagents and solvents. - Maintain a consistent inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]

Data Presentation

Table 1: Effect of Stoichiometry and Protecting Group on Alkylation of Piperazine with Benzyl Bromide

Piperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
1.1None4535
5.0None75<5
1.1 (of 1-Boc-piperazine)Boc>95 (before deprotection)0

Table 2: General Conditions for N-Alkylation of 1-Boc-Piperazine

Alkylating AgentBase / SolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃ / DMF9012-16~75-85[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation of 1-Boc-Piperazine with an Alkyl Halide

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.0-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 1-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous DMF and stir the suspension.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 90 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the residue with an organic solvent (e.g., dichloromethane) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[3]

Protocol 2: Reductive Amination of 1-Boc-Piperazine with an Aldehyde

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STABH) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Dissolve 1-Boc-piperazine and the aldehyde in DCM or DCE.

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_start Step 1: Reagent Preparation cluster_reaction Step 2: Alkylation Reaction cluster_workup Step 3: Work-up and Extraction cluster_purification Step 4: Purification start Combine 1-Boc-piperazine and Base in Anhydrous Solvent add_alkyl_halide Slowly Add Alkylating Agent start->add_alkyl_halide heat Heat Reaction Mixture (e.g., 60-90°C) add_alkyl_halide->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Saturated aq. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Mono-N-Alkylated Product purify->product

Caption: General workflow for the direct N-alkylation of 1-Boc-piperazine.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Reaction Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes poor_solubility Poor Reagent Solubility start->poor_solubility Yes decomposition Product/Reagent Decomposition start->decomposition Yes increase_temp Increase Temperature / Time incomplete_reaction->increase_temp change_solvent Switch to More Polar Solvent (e.g., DMF) poor_solubility->change_solvent lower_temp Lower Reaction Temperature decomposition->lower_temp

Caption: Troubleshooting guide for low reaction yield in N-alkylation.

References

Common side reactions with Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

Q2: What are the recommended storage conditions for this compound?

Q3: What are the most common side reactions observed when working with this compound?

A3: The most common side reactions are typically associated with the deprotection of the Boc group and the alkylation of the unprotected piperazine nitrogen. During Boc deprotection with strong acids, the formation of a tert-butyl cation can lead to t-butylation of the deprotected piperazine or other nucleophilic sites.[3] When alkylating the free piperazine nitrogen, di-alkylation can occur if the reaction conditions are not carefully controlled.[4]

Q4: How can I avoid di-alkylation during N-alkylation reactions?

A4: To achieve selective mono-alkylation of the unprotected piperazine nitrogen, several strategies can be employed. The most reliable method is to use a mono-protected piperazine like this compound. Additionally, using an excess of the piperazine relative to the alkylating agent, and slow, dropwise addition of the alkylating agent can favor mono-alkylation.[4][5]

Q5: Which acidic reagents are typically used for Boc deprotection, and what are the potential complications?

A5: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA), often in a 25-50% solution with dichloromethane (DCM), and hydrochloric acid (HCl), typically as a 4M solution in an organic solvent like dioxane or methanol.[3][6] A potential complication with TFA is the formation of a stable trifluoroacetate salt that can be difficult to handle. Using HCl in dioxane can yield a hydrochloride salt that is often easier to isolate as a solid.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Deprotected Product

If you are experiencing a low yield of the deprotected piperazine derivative, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Product Yield

LowYield Start Low Yield Observed CheckCompletion Is the reaction complete? (Check via TLC, LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction is Complete (Low isolated yield) CheckCompletion->Complete Yes IncreaseAcid Increase acid concentration/equivalents (e.g., 25-50% TFA in DCM or 4M HCl) Incomplete->IncreaseAcid ReviewWorkup Review work-up procedure: - Ensure complete extraction - Check pH during basification Complete->ReviewWorkup IncreaseTime Increase reaction time and monitor progress IncreaseAcid->IncreaseTime WarmReaction Gently warm reaction (e.g., to 40°C) (Use with caution) IncreaseTime->WarmReaction OptimizePurification Optimize purification: - Consider alternative chromatography - Check for product loss during solvent removal ReviewWorkup->OptimizePurification

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions for Low Yield:

Potential Cause Recommended Solution Citation
Incomplete Reaction
Insufficient AcidIncrease the concentration or number of equivalents of the acid (e.g., 25-50% TFA in DCM or 4M HCl in dioxane).[3]
Short Reaction TimeAllow the reaction to proceed for a longer duration, monitoring its progress by TLC or LC-MS.[3]
Low TemperatureMost deprotections are run at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be necessary, but be aware that this can also increase side reactions.[3]
Steric HindranceBulky groups near the Boc-protected nitrogen can impede the reaction. Consider increasing the reaction time or temperature.[3]
Low Isolated Yield
Poor Work-upEnsure complete extraction of the product. Verify the pH during basification to ensure the free amine is generated for extraction into the organic layer.[3][6]
Loss During PurificationOptimize the purification method. Consider alternative chromatography conditions or check for product loss during solvent removal under reduced pressure.[3]
Issue 2: Formation of Side Products (t-Butylation)

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often indicates the formation of side products, most commonly from t-butylation.

// Nodes BocPiperazine [label="N-Boc-Piperazine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; tBuCation [label="tert-Butyl Cation\n(t-Bu+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeprotectedPiperazine [label="Deprotected Piperazine\n(as salt)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; tButylatedProduct [label="t-Butylated\nSide Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., TIS)", fillcolor="#FBBC05", fontcolor="#202124"]; TrappedCation [label="Trapped Cation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges BocPiperazine -> Protonated [label="+ H+\n(TFA/HCl)"]; Protonated -> CarbamicAcid; Protonated -> tBuCation; CarbamicAcid -> DeprotectedPiperazine [label="- CO2"]; tBuCation -> tButylatedProduct [label="+ Nucleophile\n(e.g., deprotected piperazine)"]; tBuCation -> TrappedCation [label="+ Scavenger", color="#FBBC05", fontcolor="#202124"]; Scavenger -> TrappedCation [style=invis]; }

References

Technical Support Center: Optimizing Reactions with 1-Boc-4-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1-Boc-4-(2-hydroxyethyl)piperazine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with 1-Boc-4-(2-hydroxyethyl)piperazine, with a focus on temperature optimization.

Boc-Deprotection

Q1: My N-Boc deprotection is sluggish or incomplete. How can I improve the reaction rate without compromising the product?

A1: Incomplete Boc-deprotection is a frequent challenge. While room temperature is the standard for many protocols, gentle heating can be an effective strategy to drive the reaction to completion. However, careful temperature control is crucial to avoid side reactions.

Troubleshooting Steps & Temperature Considerations:

  • Increase Reaction Time: Before elevating the temperature, ensure the reaction has been allowed to proceed for a sufficient duration (monitoring by TLC or LC-MS is recommended).

  • Increase Acid Concentration: A higher concentration of acid (e.g., 25-50% TFA in DCM or 4M HCl in dioxane) can enhance the reaction rate.[1]

  • Gentle Heating: If the reaction is still slow, consider gently warming the reaction mixture. A moderate increase to 40°C can significantly accelerate the deprotection.[1] Caution is advised, as higher temperatures can promote the formation of side products.

  • Thermal Deprotection (Acid-Free): For substrates sensitive to acid, thermal deprotection by heating at high temperatures (around 150°C or higher) in a suitable solvent like water can be an alternative.[2] However, this method may lead to other side reactions like elimination, especially at elevated temperatures.[2]

Data on Temperature Effects on Boc-Deprotection:

Substrate TypeReagentTemperature (°C)TimeOutcomeReference
Aryl N-BocThermal (in TFE/MeOH)12030 min100% Yield[3]
Aryl N-BocThermal (in THF)12030 min47% Yield[3]
Aryl N-BocThermal (in Toluene)12030 min0% Yield[3]
Aryl N-BocThermal (in THF)20030 min99% Yield[3]
Aryl N-BocThermal (in Toluene)23030 min99% Yield[3]

Note: Data is for N-Boc imidazole, a related heterocyclic compound, and illustrates the significant impact of temperature and solvent on thermal deprotection.

Q2: I'm observing significant side product formation during Boc-deprotection. What is the role of temperature in this?

A2: Temperature plays a critical role in controlling the formation of side products during Boc-deprotection. The primary cause of side products is the formation of a reactive tert-butyl cation, which can alkylate nucleophiles in the reaction mixture. Higher temperatures can accelerate the rate of these side reactions.

Common Side Reactions and Temperature-Related Mitigation:

  • t-Butylation: The tert-butyl cation can alkylate the deprotected piperazine or other nucleophilic sites.

    • Mitigation: Maintain a low reaction temperature (room temperature or below) and use scavengers (e.g., triisopropylsilane or water) to trap the tert-butyl cation.

  • Degradation of Sensitive Functional Groups: If your molecule contains other acid-sensitive groups, elevated temperatures can lead to their degradation.

    • Mitigation: Use milder deprotection conditions (e.g., HCl in dioxane instead of TFA) and maintain strict temperature control.

Reactions at the Hydroxyl Group

Q3: My O-alkylation (Williamson Ether Synthesis) of the hydroxyl group is giving low yields. What is the optimal temperature profile?

A3: O-alkylation of the hydroxyl group of 1-Boc-4-(2-hydroxyethyl)piperazine typically involves deprotonation with a strong base followed by reaction with an alkylating agent. Temperature control at each step is crucial for success.

Troubleshooting Steps & Temperature Considerations:

  • Deprotonation: The initial deprotonation with a base like sodium hydride (NaH) is often performed at a reduced temperature (e.g., 0°C) to control the exothermicity of the reaction and prevent side reactions.[4]

  • Alkylation: After deprotonation, the reaction with the alkylating agent may be carried out at room temperature or with gentle heating to ensure the reaction goes to completion.[4] Prolonged heating at high temperatures should be avoided as it can lead to decomposition.[4]

Q4: I am having trouble with a Mitsunobu reaction involving the hydroxyl group. What is the recommended temperature procedure?

A4: The Mitsunobu reaction is highly sensitive to the order of reagent addition and temperature. A well-controlled temperature profile is essential for achieving high yields and minimizing byproducts.

Troubleshooting Steps & Temperature Considerations:

  • Initial Cooling: The reaction is typically initiated by cooling the solution of the alcohol, nucleophile, and triphenylphosphine to 0°C before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[4][5] This is critical to control the initial exothermic reaction.

  • Warming to Room Temperature: After the addition of the azodicarboxylate, the reaction is usually allowed to warm to room temperature and stirred for several hours to overnight.[4][5]

  • Gentle Heating (if necessary): In some cases, gentle heating (e.g., to 40°C) may be required to drive the reaction to completion, especially with sterically hindered substrates.

Q5: My tosylation reaction is not working well. What is the impact of temperature?

A5: Tosylation of the hydroxyl group can be sensitive to temperature. While the reaction is often carried out at 0°C to room temperature, elevated temperatures can lead to undesired side reactions.

Troubleshooting Steps & Temperature Considerations:

  • Low Temperature Start: It is generally recommended to start the reaction at 0°C, especially during the addition of tosyl chloride, to control the reaction rate.

  • Room Temperature Reaction: The reaction can then be allowed to warm to room temperature and stirred until completion.

  • Avoid High Temperatures: High temperatures can lead to the decomposition of the product or the formation of chlorinated byproducts, a known side reaction in tosylations of similar piperazine-containing ethanols.

Experimental Protocols

Protocol 1: General Procedure for Boc-Deprotection with TFA
  • Dissolve 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[1]

Protocol 2: General Procedure for O-Alkylation
  • Suspend sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Add a solution of 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0°C by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[4]

Protocol 3: General Procedure for Mitsunobu Reaction
  • Dissolve 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC).

  • Concentrate the reaction mixture and purify by flash column chromatography.[4]

Visualizations

experimental_workflow General Experimental Workflow for Reactions of 1-Boc-4-(2-hydroxyethyl)piperazine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Boc-4-(2-hydroxyethyl)piperazine C Combine Reactants (Temperature Control) A->C B Reagents & Solvent B->C D Monitor Progress (TLC/LC-MS) C->D Stirring E Quench Reaction D->E Reaction Complete F Extraction E->F G Purification (e.g., Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for reactions.

troubleshooting_logic Troubleshooting Logic for Incomplete Reactions Start Incomplete Reaction? Time Increase Reaction Time Start->Time Yes Check Re-evaluate Progress Time->Check Concentration Increase Reagent Concentration Concentration->Check Temperature Gently Increase Temperature (e.g., 40°C) Temperature->Check Check->Concentration Still Incomplete Check->Temperature Still Incomplete Success Reaction Complete Check->Success Complete Reassess Reassess Strategy (Different Reagents/Catalyst) Check->Reassess Still Incomplete

Caption: Troubleshooting logic for incomplete reactions.

References

Preventing decomposition of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their primary challenges?

There are two primary synthetic routes for this compound, each with its own set of potential challenges that can lead to product decomposition or the formation of impurities.

  • Route 1: Boc-protection of 1-(2-hydroxyethyl)piperazine. This is a common and often high-yielding method. The main challenge is to achieve selective mono-N-Boc protection without side reactions.

  • Route 2: N-alkylation of N-Boc-piperazine. This method involves reacting N-Boc-piperazine with a 2-hydroxyethylating agent. The primary challenge is to prevent over-alkylation and other side reactions that can be promoted by the base and temperature conditions.

Q2: What are the main causes of decomposition for this compound during synthesis?

The decomposition of this compound during synthesis is primarily linked to three factors:

  • Instability of the Boc-protecting group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[1][2] Accidental exposure to acids during the reaction or workup can lead to its cleavage, exposing the secondary amine which can then undergo further unwanted reactions.

  • Oxidative degradation: Piperazine and its derivatives are susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen or oxidizing agents.[3]

  • Thermal stress: Although generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to the degradation of the piperazine ring.[3]

Q3: How should I purify this compound to remove decomposition products?

The primary method for purification is silica gel column chromatography. The choice of solvent system is crucial for separating the desired product from potential impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. It is important to avoid acidic conditions during chromatography.

Q4: What are the optimal storage conditions for this compound to ensure its long-term stability?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Refrigeration at 2-8°C is recommended for long-term storage.

Troubleshooting Guides

Route 1: Boc-Protection of 1-(2-hydroxyethyl)piperazine

Problem: Low yield of the desired product and formation of multiple spots on TLC.

  • Possible Cause 1: Di-Boc protection. Both nitrogen atoms of the piperazine ring have reacted with the Boc-anhydride.

    • Solution: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Use of a slight excess (1.05-1.1 equivalents) is often sufficient. Adding the Boc₂O slowly to the solution of 1-(2-hydroxyethyl)piperazine can also help to control the reaction.

  • Possible Cause 2: Unreacted starting material. The reaction has not gone to completion.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time. Monitoring the reaction by TLC is crucial. If the reaction is sluggish, a mild base like triethylamine (Et₃N) can be added to facilitate the reaction.

  • Possible Cause 3: Decomposition during workup. The product may be sensitive to the workup conditions.

    • Solution: Avoid acidic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate or a mild base to neutralize any acidic residues. Minimize the exposure to high temperatures during solvent evaporation.

Route 2: N-Alkylation of N-Boc-Piperazine with a 2-Hydroxyethylating Agent (e.g., 2-bromoethanol)

Problem: Formation of a significant amount of a higher molecular weight byproduct.

  • Possible Cause 1: Over-alkylation. The newly formed tertiary amine is more nucleophilic than the starting secondary amine and reacts further with the alkylating agent.

    • Solution: Use a mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydride (NaH). Running the reaction at a lower temperature (e.g., room temperature or slightly elevated) can also help to control the rate of the second alkylation. Using a slight excess of N-Boc-piperazine can also minimize this side reaction.

  • Possible Cause 2: Ring-opening of the piperazine. Under harsh basic conditions, ring-opening of the piperazine can occur.

    • Solution: As mentioned above, use milder bases and reaction temperatures.

Problem: The reaction is very slow or does not proceed.

  • Possible Cause: Insufficiently reactive alkylating agent or weak base.

    • Solution: A more reactive alkylating agent, such as 2-iodoethanol, can be used. Alternatively, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be employed, but with caution to avoid side reactions. The addition of a catalytic amount of sodium iodide can also accelerate the reaction when using 2-bromoethanol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound.

ParameterRoute 1: Boc-ProtectionRoute 2: N-Alkylation
Starting Materials 1-(2-hydroxyethyl)piperazine, Di-tert-butyl dicarbonateN-Boc-piperazine, 2-Bromoethanol
Base Triethylamine (optional)Potassium Carbonate
Solvent Dichloromethane or THFAcetonitrile or DMF
Temperature Room Temperature50-70 °C
Reaction Time 2-12 hours12-24 hours
Typical Yield >90%70-85%
Purity (before chromatography) 85-95%60-80%

Experimental Protocols

Protocol 1: Synthesis via Boc-Protection of 1-(2-hydroxyethyl)piperazine
  • Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) in dichloromethane (DCM, 10 mL/g of piperazine derivative).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in DCM).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., gradient of 0-10% methanol in DCM) to yield this compound as a colorless to pale yellow oil.

Protocol 2: Synthesis via N-Alkylation of N-Boc-Piperazine
  • To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile (15 mL/g of piperazine), add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., gradient of 20-80% ethyl acetate in hexanes) to afford the final product.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Boc-Protection cluster_route2 Route 2: N-Alkylation HEP 1-(2-hydroxyethyl)piperazine Product1 This compound HEP->Product1 DCM, RT DiBoc Di-Boc protected byproduct HEP->DiBoc Excess Boc₂O Boc2O Boc₂O Boc2O->Product1 Boc2O->DiBoc BocPip N-Boc-piperazine Product2 This compound BocPip->Product2 K₂CO₃, MeCN, 60°C BrEtOH 2-Bromoethanol BrEtOH->Product2 OverAlk Over-alkylated byproduct BrEtOH->OverAlk Product2->OverAlk Excess Bromoethanol

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow cluster_low_yield_solutions Low Yield Troubleshooting cluster_multiple_spots_solutions Impurity Troubleshooting start Synthesis Issue Encountered check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc low_yield Low Yield of Product check_tlc->low_yield multiple_spots Multiple Spots Observed check_tlc->multiple_spots incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes reagent_quality Check reagent quality/stoichiometry low_yield->reagent_quality No identify_byproduct Identify Byproducts (e.g., MS) multiple_spots->identify_byproduct Yes extend_time Extend reaction time / Increase temperature cautiously incomplete_rxn->extend_time optimize Optimize Purification extend_time->optimize reagent_quality->optimize over_alkylation Over-alkylation? identify_byproduct->over_alkylation di_boc Di-Boc protection? identify_byproduct->di_boc adjust_stoichiometry Adjust stoichiometry / Use milder base over_alkylation->adjust_stoichiometry Yes slow_addition Slow addition of Boc₂O di_boc->slow_addition Yes adjust_stoichiometry->optimize slow_addition->optimize

Caption: Troubleshooting workflow for synthesis issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield Optimal range maximizes Decomp Decomposition Temp->Decomp Increase leads to Base Base Strength Base->Yield Appropriate choice improves Base->Decomp Stronger base increases risk of Stoich Stoichiometry Purity Product Purity Stoich->Purity Incorrect ratio decreases Time Reaction Time Time->Yield Sufficient time increases

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Boc Deprotection of Hindered Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the tert-butyloxycarbonyl (Boc) deprotection of sterically hindered piperazines. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this critical step in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of a hindered piperazine is incomplete or showing very low yield. What are the primary causes and how can I resolve this?

A1: Incomplete deprotection is the most common issue, especially with sterically hindered substrates. Several factors can contribute to this, and addressing them systematically can drive the reaction to completion.

  • Insufficient Acid: The concentration or number of equivalents of the acid may be too low to effectively cleave the resilient Boc group on a hindered amine.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed long enough for full conversion.[1]

  • Low Temperature: Most Boc deprotections are run at room temperature; however, sluggish reactions may require gentle warming.[1]

  • Steric Hindrance: Bulky groups on or near the piperazine ring can physically block the acid from accessing the Boc-protected nitrogen, slowing the reaction down significantly.[1]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, it can lead to an incomplete reaction.[2]

Troubleshooting Steps:

  • Increase Acid Concentration/Equivalents: Switch to a higher concentration of acid, such as 4M HCl in dioxane or a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • Extend Reaction Time: Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to run until the starting material is no longer visible.[3]

  • Increase Temperature: Gently warming the reaction to 40-50°C can help overcome the activation energy barrier, but be aware that this may also increase the formation of side products.[1][3]

  • Change Solvent System: If solubility is an issue, try a different solvent in which the starting material is more soluble.[3]

Q2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?

A2: Side product formation can severely impact yield and purification. The primary culprit is the reactive tert-butyl cation intermediate generated during the acid-catalyzed cleavage of the Boc group.[1]

  • t-Butylation: The tert-butyl cation can alkylate any available nucleophile, including the deprotected piperazine product itself or other sensitive functional groups on your molecule.[1]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., acetals, esters), the harsh conditions required for deprotection can cleave them as well.[3]

  • Ring Fragmentation: In some specific cases, strong acidic conditions can lead to the fragmentation of the piperazine ring.[3]

Solutions:

  • Use Scavengers: To prevent t-butylation, add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation.[1] Common choices include triisopropylsilane (TIS) or water, often used at 2.5-5%.[1]

  • Switch to a Milder Method: If other functional groups are being degraded, traditional strong acid methods may be too harsh. Consider alternative, milder deprotection methods.[4]

  • Optimize Conditions: Carefully control the reaction temperature and time to minimize ring fragmentation and other degradation pathways.[3]

Q3: Should I use TFA or HCl for the deprotection?

A3: Both TFA and HCl are effective, but the choice depends on your substrate and downstream processing needs.[5]

  • TFA in DCM: This is a very common and potent combination for Boc deprotection.[3][6] However, the resulting trifluoroacetate salt can sometimes be oily and difficult to handle or crystallize.[3][5] Residual TFA can also be challenging to remove completely.[1]

  • HCl in Dioxane/Methanol: A 4M solution of HCl in an organic solvent like dioxane is also widely used.[1] This method often yields a hydrochloride salt, which is frequently a crystalline solid, aiding in purification by filtration.[3][5] For substrates with other acid-sensitive groups like tert-butyl esters, 4M HCl in dioxane has shown better selectivity than TFA.[5]

Data Presentation

Table 1: Comparison of Standard Acidic Deprotection Reagents

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in DCM4M in 1,4-Dioxane or Methanol
Reaction Time Generally 30 minutes to a few hours at RT.[5]Can be rapid (e.g., 30 mins) depending on concentration.[5]
Product Salt Form Trifluoroacetate (TFA salt), often oily.[5]Hydrochloride (HCl salt), often a crystalline solid.[5]
Selectivity Can be less selective, potentially cleaving other acid-sensitive groups.[5]Can offer superior selectivity for N-Boc over t-butyl esters/ethers.[5]
Work-up Requires careful removal of excess acid, often by co-evaporation with a solvent like toluene.[1]If the salt precipitates, it can be isolated by simple filtration.[1]

Table 2: Alternative & Milder Boc Deprotection Methods

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[4]
Thermal (Continuous Flow) Aryl & Alkyl AminesMethanol, 240 °C30 min88-93%[4]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[4]
Iron(III) Catalysis N,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol provides a general starting point for deprotection using TFA.

  • Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).

  • Reagent Addition: Add a solution of 25-50% TFA in DCM to the substrate solution at room temperature.[1] If the substrate is sensitive to t-butylation, include scavengers like 2.5% triisopropylsilane (TIS) and 2.5% water in the TFA/DCM mixture.[1]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the disappearance of the starting material using TLC or LC-MS. For hindered substrates, this may take several hours.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1] The product is typically isolated as the TFA salt. For the free base, proceed to the basification protocol.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative to TFA and often yields a solid hydrochloride salt.

  • Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).[1]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[1]

  • Monitoring: Check for the consumption of starting material by TLC or LC-MS.

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1] Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

Protocol 3: Work-up for Free Base Isolation

This protocol is used after an acidic deprotection to obtain the neutral piperazine.

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Basification: Dissolve the crude salt residue in water or a suitable organic solvent. Neutralize the acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected free piperazine.

Visualizations

G cluster_start Problem Identification cluster_analysis Initial Checks cluster_optimization Optimization Strategies cluster_side_reactions Side Reaction Mitigation cluster_outcome Outcome start Incomplete Deprotection or Low Yield Observed check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time & Temp - Substrate Solubility start->check_conditions increase_acid Increase Acid Equivalents (e.g., 50% TFA or 4M HCl) check_conditions->increase_acid increase_time Extend Reaction Time (Monitor by TLC/LCMS) check_conditions->increase_time increase_temp Increase Temperature (e.g., to 40-50 °C) check_conditions->increase_temp change_reagent Consider Alternative Reagent (e.g., HCl instead of TFA) check_conditions->change_reagent side_products Side Products Observed? (e.g., t-butylation) increase_acid->side_products increase_time->side_products increase_temp->side_products change_reagent->side_products milder_method Use Milder Method (See Table 2) change_reagent->milder_method add_scavenger Add Scavenger (e.g., TIS, Water) side_products->add_scavenger Yes end Reaction Complete, High Yield Achieved side_products->end No add_scavenger->end milder_method->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_pathways Reaction Pathways compound_A N-Boc Piperazine (Starting Material) reagent + Strong Acid (H⁺) (e.g., TFA, HCl) intermediate_1 Protonated Carbamate reagent->intermediate_1 intermediate_2 Carbamic Acid + tert-Butyl Cation (tBu⁺) intermediate_1->intermediate_2 path_deprotection Desired Deprotection product Deprotected Piperazine (Product) intermediate_2->product Decarboxylation (-CO₂) scavenger Scavenger (e.g., TIS) intermediate_2->scavenger Trapped by Scavenger side_product Alkylated Side Product (e.g., t-butylated piperazine) intermediate_2->side_product + Nucleophile (Nu⁻) (e.g., product, solvent) path_side_reaction Side Reaction

Caption: Mechanism of Boc deprotection and t-butylation side reaction.

References

Technical Support Center: Managing Solubility of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in aqueous media.

I. Compound Properties and Initial Assessment

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₃[1][2]
Molecular Weight 230.31 g/mol [1][2]
Appearance White to pale brown solid or low melting solid/viscous liquid[1][3]
Melting Point 38-42 °C[3]
Boiling Point 114 °C at 0.1 mmHg[3]
Density ~1.092 g/cm³ (Predicted)[3]
pKa 14.96 ± 0.10 (Predicted, for the hydroxyl group); the piperazine nitrogen is basic.[3]
Storage 2-8 °C[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Based on its structure, which includes a lipophilic tert-butoxycarbonyl (Boc) group and a polar 2-hydroxyethyl group, this compound is expected to have low to moderate aqueous solubility. The piperazine nitrogen atom is basic and its protonation state, which is dependent on the pH of the aqueous medium, will significantly influence solubility.

Q2: My compound is not dissolving in my aqueous buffer. What are the first steps I should take?

A2: For initial troubleshooting, a systematic approach is recommended. Start with small-scale tests to find a suitable solvent system before preparing a large-volume stock solution. A common starting point is the use of a minimal amount of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO), followed by dilution into your aqueous buffer.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do?

A3: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: Determine the highest concentration of the organic co-solvent (e.g., DMSO) that is tolerated by your experimental system (typically <0.5% for cell-based assays) and does not interfere with your results.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer.

  • pH Adjustment: The basic piperazine nitrogen in your compound can be protonated in acidic conditions, which generally increases aqueous solubility. Consider adjusting the pH of your aqueous medium to a more acidic value if your experiment allows.[4]

  • Gentle Heating and Sonication: These methods can help dissolve the compound, but caution should be exercised to avoid degradation, especially with prolonged heating.[4]

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If the initial steps of using co-solvents and adjusting pH do not yield the desired concentration, or if you observe compound precipitation that affects your experimental results, it is time to consider more advanced formulation strategies. These are particularly important when moving from in vitro to in vivo studies. Advanced techniques include salt formation, creating amorphous solid dispersions, co-crystallization, and using cyclodextrins.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues.

Problem: Inconsistent or non-reproducible results in biological assays.

This could be due to the compound precipitating out of solution, leading to a lower effective concentration.

TroubleshootingWorkflow start Inconsistent Assay Results solubility_check Suspect Poor Solubility / Precipitation start->solubility_check kinetic_solubility Determine Kinetic Solubility in Assay Medium (See Protocol 1) solubility_check->kinetic_solubility precipitation_check Precipitation Observed? kinetic_solubility->precipitation_check no_precipitation Compound is Soluble at Test Concentration. Investigate other experimental variables. precipitation_check->no_precipitation No precipitation_observed Precipitation Confirmed precipitation_check->precipitation_observed Yes troubleshoot_options Implement Solubility Enhancement Strategies precipitation_observed->troubleshoot_options ph_adjustment Adjust pH of Assay Medium (if possible) troubleshoot_options->ph_adjustment cosolvent Optimize Co-solvent Concentration troubleshoot_options->cosolvent advanced_formulation Consider Advanced Formulation (e.g., Salt Formation, Solid Dispersion) troubleshoot_options->advanced_formulation

IV. Quantitative Data on Solubility Enhancement of Piperazine Derivatives

Table 1: Solubility Enhancement by Salt Formation

Parent CompoundSalt FormSolventSolubility of Parent (µg/mL)Solubility of Salt (µg/mL)Fold Increase
IbuprofenPiperazine (1:0.5)Water0.021>0.21>10
IndomethacinPiperazine (1:0.5)Water0.0009>0.009>10

Data adapted from a study on NSAIDs with piperazine.[4]

Table 2: Solubility Enhancement of Piperine using a Solid Dispersion System

Compound SystemSolubility Increase (Fold)
Piperine–HPMC Solid Dispersion (1:2 ratio)7.88

Data adapted from a study on piperine with HPMC.[5]

V. Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This method is used for rapid assessment of solubility, particularly in high-throughput screening settings.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired pH

  • Microtiter plates

  • Plate shaker

  • Nephelometer or UV spectrophotometer with a plate reader

KineticSolubilityWorkflow prep_stock Prepare a concentrated stock solution of the compound in 100% DMSO. dispense_stock Dispense a small volume of the DMSO stock into microplate wells. prep_stock->dispense_stock add_buffer Add aqueous buffer to each well to achieve the desired final concentrations. dispense_stock->add_buffer mix_incubate Mix thoroughly and incubate (e.g., 1-2 hours at room temperature). add_buffer->mix_incubate measure Measure for precipitation. mix_incubate->measure nephelometry Nephelometry: Measure light scattering. measure->nephelometry uv_spec Direct UV: Filter to remove precipitate, then measure UV absorbance of the filtrate. measure->uv_spec

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add the aqueous buffer of choice, ensuring the final DMSO concentration is consistent and below the tolerance level of your assay.

  • Incubation: Seal the plate and incubate on a plate shaker for 1-2 hours at room temperature.

  • Measurement:

    • Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Direct UV Spectroscopy: Filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[6]

Materials:

  • This compound (solid)

  • Aqueous buffer at the desired pH

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid remaining.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation:

    • Allow the vials to stand for a short period to let the excess solid settle.

    • Centrifuge the vials to pellet the remaining solid.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This technique can improve solubility by converting the crystalline drug into a higher-energy amorphous form, dispersed within a polymer matrix.

Materials:

  • This compound

  • A suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®)

  • A volatile organic solvent in which both the compound and polymer are soluble (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve both the compound and the polymer in the selected organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 by weight).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to assess its thermal properties.

  • Solubility Testing: Determine the aqueous solubility of the prepared solid dispersion using Protocol 1 or 2 and compare it to the solubility of the crystalline compound.

VI. Advanced Strategies: A Conceptual Overview

AdvancedStrategies start Poorly Soluble Compound salt_formation Salt Formation (for ionizable compounds) start->salt_formation solid_dispersion Amorphous Solid Dispersion start->solid_dispersion particle_size Particle Size Reduction (e.g., Nanosuspension) start->particle_size complexation Complexation (e.g., with Cyclodextrins) start->complexation cocrystals Co-crystallization start->cocrystals

  • Salt Formation: For basic compounds like this compound, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate) can significantly increase aqueous solubility.[4]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can enhance its dissolution rate.

  • Particle Size Reduction: Reducing the particle size to the sub-micron or nano-range increases the surface area, leading to a faster dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble compound, forming an inclusion complex with improved aqueous solubility.

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice energy and improve solubility.

References

Technical Support Center: Catalyst Selection for Reactions with Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. O-Acylation of the Hydroxyl Group

The conversion of the primary alcohol in this compound to an ester is a common transformation. Catalyst selection is crucial to ensure high yield and prevent side reactions.

Frequently Asked Questions (FAQs) for O-Acylation

Q1: What are the common catalysts for the O-acylation of this compound?

A1: For the O-acylation of this substrate, nucleophilic catalysts are typically employed in conjunction with an acylating agent (e.g., acyl chloride or anhydride). Common catalysts include 4-(Dimethylamino)pyridine (DMAP) and 1-methylimidazole. These catalysts are effective for a wide range of alcohols, including sterically hindered ones.

Q2: How can I favor O-acylation over N-acylation of the piperazine ring, should the Boc-protecting group be labile?

A2: To achieve chemoselective O-acylation in the presence of a potentially reactive secondary amine (if the Boc group is compromised), the reaction can be performed under acidic conditions. Protonation of the piperazine nitrogen will render it significantly less nucleophilic, thereby favoring acylation of the hydroxyl group.[1]

Q3: What are common side reactions during the O-acylation of this amino alcohol derivative?

A3: A potential side reaction is the formation of a di-acylated product if the Boc-protecting group is unstable under the reaction conditions. Additionally, if using an acyl chloride, the generation of HCl can lead to the formation of the hydrochloride salt of the piperazine, which may complicate work-up. The use of a non-nucleophilic base like triethylamine can neutralize the in-situ generated acid.

Troubleshooting Guide for O-Acylation
Issue Potential Cause Recommended Solution
Low Yield of O-Acylated Product Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS.
Steric hindrance around the hydroxyl group.Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride) or a more potent catalyst.
Formation of N-Acylated Byproduct Deprotection of the Boc group followed by N-acylation.Perform the reaction under acidic conditions (e.g., using trifluoroacetic acid as a solvent) to protonate the piperazine nitrogen.[1]
Difficult Product Isolation Formation of salts.After the reaction, perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid and salts before extraction.
Experimental Protocol: O-Acylation using Acyl Chloride and DMAP

Materials:

  • This compound

  • Acyl chloride (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP and triethylamine to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

II. O-Alkylation of the Hydroxyl Group

Ether synthesis from the primary alcohol of this compound is often achieved through O-alkylation. Phase-transfer catalysis is a highly effective method for this transformation.

Frequently Asked Questions (FAQs) for O-Alkylation

Q1: What is Phase-Transfer Catalysis (PTC) and why is it useful for O-alkylation?

A1: Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in two immiscible phases. For O-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the alkoxide, formed in the aqueous phase by the action of a base, into the organic phase to react with the alkyl halide.[2][3] This method often allows for the use of milder bases and more environmentally friendly solvents.[2][3]

Q2: Which phase-transfer catalysts are recommended for this reaction?

A2: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst for O-alkylation reactions.[4] The choice of catalyst can be optimized based on the specific alkylating agent and reaction conditions.

Q3: What are the critical parameters to control in a phase-transfer catalyzed O-alkylation?

A3: The key parameters to control are the choice and concentration of the base, the amount of catalyst, the reaction temperature, and the stirring speed. Efficient stirring is crucial to maximize the interfacial area between the two phases.

Troubleshooting Guide for O-Alkylation
Issue Potential Cause Recommended Solution
Low or No Reaction Inefficient phase transfer.Increase the amount of phase-transfer catalyst. Ensure vigorous stirring.
Insufficiently strong base.Use a stronger base (e.g., 50% aqueous NaOH) or a different base such as potassium carbonate.
Catalyst Poisoning Presence of certain anions.Highly polarizable anions like iodide can "poison" the catalyst. If using an alkyl iodide, consider switching to an alkyl bromide or chloride.
Formation of Elimination Byproducts Use of a sterically hindered alkyl halide or high reaction temperature.Use a less hindered alkyl halide if possible. Lower the reaction temperature.
Experimental Protocol: O-Alkylation using Phase-Transfer Catalysis

Materials:

  • This compound

  • Alkyl halide (1.5 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.1 equivalents)

  • 50% aqueous sodium hydroxide solution

  • Toluene

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine this compound, toluene, and TBAB.

  • Add the alkyl halide to the mixture.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and add deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Oxidation of the Hydroxyl Group

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using various catalytic methods.

Frequently Asked Questions (FAQs) for Oxidation

Q1: How can I selectively oxidize the primary alcohol to an aldehyde?

A1: Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is a classic and effective method for this transformation.[5][6][7][8] Another common method is using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant like sodium hypochlorite.[9]

Q2: What are the main challenges with Swern oxidation?

A2: The Swern oxidation must be carried out at low temperatures (typically -78 °C) to avoid side reactions.[5][7] A notable drawback is the production of the volatile and malodorous dimethyl sulfide as a byproduct.[8]

Q3: Are there greener alternatives to Swern oxidation?

A3: Yes, TEMPO-catalyzed oxidations are considered greener as they can often be performed under milder conditions and can utilize air or oxygen as the terminal oxidant in some systems.[10]

Troubleshooting Guide for Oxidation
Issue Potential Cause Recommended Solution
Low Yield of Aldehyde (Swern Oxidation) Reaction temperature too high.Maintain the reaction temperature at or below -60 °C during the addition of reagents.[5]
Premature addition of the base.Ensure the alcohol has completely reacted with the activated DMSO before adding the triethylamine base.[7]
Over-oxidation to Carboxylic Acid Oxidizing conditions are too harsh.For aldehyde synthesis, use a mild and selective method like Swern or TEMPO-catalyzed oxidation.
Incomplete Reaction (TEMPO Oxidation) Inactive catalyst or insufficient co-oxidant.Ensure the TEMPO catalyst is of good quality. Use a sufficient amount of the co-oxidant.
Experimental Protocol: Swern Oxidation to the Aldehyde

Materials:

  • Oxalyl chloride (1.5 equivalents)

  • Anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • This compound (1.0 equivalent)

  • Triethylamine (5.0 equivalents)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine dropwise, and stir for another 30 minutes at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizing Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships for reactions involving this compound.

O_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_reagent Tert-butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate dissolve 1. Dissolve starting material in anhydrous DCM start_reagent->dissolve acyl_chloride Acyl Chloride add_acyl 4. Add acyl chloride acyl_chloride->add_acyl catalyst DMAP / Et3N add_cat 2. Add DMAP and Et3N catalyst->add_cat dissolve->add_cat cool 3. Cool to 0 °C add_cat->cool cool->add_acyl react 5. Stir at RT add_acyl->react quench 6. Quench with NaHCO3 (aq) react->quench extract 7. Extract with DCM quench->extract dry 8. Dry and concentrate extract->dry purify 9. Column Chromatography dry->purify end_product O-Acylated Product purify->end_product O_Alkylation_Troubleshooting start Low Yield in O-Alkylation? check_stirring Is stirring vigorous? start->check_stirring increase_stirring Increase stirring speed check_stirring->increase_stirring No check_catalyst Is catalyst concentration sufficient? check_stirring->check_catalyst Yes increase_catalyst Increase catalyst loading (e.g., to 10 mol%) check_catalyst->increase_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes stronger_base Use 50% aq. NaOH or consider solid K2CO3 check_base->stronger_base No check_halide Are you using an alkyl iodide? check_base->check_halide Yes switch_halide Consider switching to an alkyl bromide or chloride check_halide->switch_halide Yes Oxidation_Pathway start Tert-butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate aldehyde Corresponding Aldehyde start->aldehyde Swern Oxidation (DMSO, (COCl)2, Et3N) or TEMPO / NaOCl acid Corresponding Carboxylic Acid aldehyde->acid Further Oxidation (e.g., Pinnick Oxidation)

References

Impact of moisture on the stability of 1-Boc-4-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Boc-4-(2-hydroxyethyl)piperazine, with a specific focus on the impact of moisture.

Frequently Asked Questions (FAQs)

Q1: Is 1-Boc-4-(2-hydroxyethyl)piperazine sensitive to moisture?

A1: Yes, 1-Boc-4-(2-hydroxyethyl)piperazine is sensitive to moisture. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to hydrolysis, particularly under acidic conditions, which can be initiated or accelerated by the presence of water. Therefore, it is crucial to handle and store the compound under dry conditions to maintain its integrity.

Q2: What is the primary degradation pathway for 1-Boc-4-(2-hydroxyethyl)piperazine in the presence of moisture?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the Boc group.[1][2][3] This reaction cleaves the carbamate bond, resulting in the formation of 4-(2-hydroxyethyl)piperazine, carbon dioxide, and tert-butanol. While the presence of water alone can lead to slow hydrolysis, this process is significantly accelerated by acidic conditions.

Q3: How should I properly store 1-Boc-4-(2-hydroxyethyl)piperazine to prevent moisture-related degradation?

A3: To ensure the stability of 1-Boc-4-(2-hydroxyethyl)piperazine, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

Q4: What are the visible signs of degradation in 1-Boc-4-(2-hydroxyethyl)piperazine?

A4: 1-Boc-4-(2-hydroxyethyl)piperazine is a white to off-white solid. Visual signs of degradation may not always be apparent. However, significant degradation could potentially lead to changes in the physical appearance of the solid, such as clumping, discoloration, or the development of a different odor. The most reliable way to assess stability is through analytical methods like HPLC or TLC.

Q5: Can I use 1-Boc-4-(2-hydroxyethyl)piperazine that has been accidentally exposed to moisture?

A5: If the exposure was minimal and brief, the compound might still be usable, but its purity should be verified using an appropriate analytical technique (e.g., HPLC, NMR) before use. If significant degradation is suspected or confirmed, it is advisable to use a fresh, unexposed batch to ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of 1-Boc-4-(2-hydroxyethyl)piperazine.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of 1-Boc-4-(2-hydroxyethyl)piperazine due to moisture exposure.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of your current stock of 1-Boc-4-(2-hydroxyethyl)piperazine using HPLC or TLC. Compare the results with the certificate of analysis (CoA) of a new, unopened batch.

    • Check Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry place, tightly sealed container).

    • Use a Fresh Batch: Repeat the experiment with a fresh, unopened batch of the compound to see if the issue persists.

    • Review Solvent and Reagent Water Content: Ensure that all solvents and reagents used in your experiment are anhydrous, as residual water can contribute to degradation.

Problem 2: Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate.

  • Possible Cause: Formation of the de-protected product, 4-(2-hydroxyethyl)piperazine, due to hydrolysis.

  • Troubleshooting Steps:

    • Co-spotting: Run a TLC with your sample, a standard of 1-Boc-4-(2-hydroxyethyl)piperazine, and if available, a standard of 4-(2-hydroxyethyl)piperazine. The new, more polar spot should correspond to the 4-(2-hydroxyethyl)piperazine standard.

    • LC-MS Analysis: For definitive identification, analyze the sample using LC-MS to confirm the mass of the suspected degradation product.

    • Prevent Further Degradation: If degradation is confirmed, review your handling and storage procedures to minimize future moisture exposure.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the hygroscopicity and degradation rates of 1-Boc-4-(2-hydroxyethyl)piperazine at various humidity levels. However, based on the known sensitivity of Boc-protected amines to moisture, the following table provides a qualitative summary of expected stability under different storage conditions.

Storage ConditionRelative Humidity (RH)TemperatureExpected StabilityRecommendations
Ideal < 30%2-8 °CHighStore in a desiccator or under inert gas.
Acceptable 30-50%Room TemperatureModerateTightly sealed container. Minimize opening frequency and duration.
Poor > 60%Room TemperatureLowHigh risk of degradation. Avoid these conditions.
Accelerated Stress 75%40 °CVery LowUsed in forced degradation studies to predict long-term stability.[4]

Experimental Protocols

1. Protocol for Determination of Water Content by Karl Fischer Titration

This protocol is for determining the water content in a solid sample of 1-Boc-4-(2-hydroxyethyl)piperazine.

  • Apparatus:

    • Volumetric or coulometric Karl Fischer titrator

    • Titration vessel

    • Analytical balance

  • Reagents:

    • Anhydrous methanol (or a suitable solvent in which the sample is soluble)

    • Karl Fischer reagent (one-component or two-component system)

    • Water standard for titer determination

  • Procedure:

    • Titer Determination: Determine the titer of the Karl Fischer reagent using a certified water standard. Perform this in triplicate and use the average value.

    • Sample Preparation: Accurately weigh a suitable amount of 1-Boc-4-(2-hydroxyethyl)piperazine. The sample size should be chosen based on the expected water content to ensure an adequate consumption of the titrant.[5]

    • Titration: Quickly transfer the weighed sample into the conditioned, dry titration vessel containing anhydrous methanol.

    • Analysis: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

    • Calculation: The instrument's software will calculate the water content in the sample based on the sample weight and the volume of titrant consumed. Express the result as a percentage (w/w).

2. Protocol for Purity Analysis and Degradation Product Detection by HPLC

This protocol provides a general method for assessing the purity of 1-Boc-4-(2-hydroxyethyl)piperazine and detecting the primary hydrolysis product.

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

  • Procedure:

    • Standard Preparation: Prepare a standard solution of 1-Boc-4-(2-hydroxyethyl)piperazine of known concentration in a suitable diluent (e.g., acetonitrile/water mixture).

    • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

    • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Analysis: Record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area. The presence of the degradation product, 4-(2-hydroxyethyl)piperazine, would be indicated by an earlier eluting, more polar peak. For confirmation, the retention time can be compared to a standard of the degradation product, if available.

Visualizations

Troubleshooting Workflow for Suspected Degradation start Inconsistent Experimental Results or Unexpected Analytical Data check_purity Verify Purity of 1-Boc-4-(2-hydroxyethyl)piperazine (e.g., HPLC, TLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure investigate_other Investigate other experimental parameters (e.g., reagents, protocol, instrument) is_pure->investigate_other Yes degradation_suspected Degradation Suspected is_pure->degradation_suspected No end_good Problem Resolved investigate_other->end_good check_storage Review Storage and Handling Procedures degradation_suspected->check_storage improper_storage Were storage conditions improper? check_storage->improper_storage improper_storage->investigate_other No discard Discard compromised batch. Use a fresh, unopened batch. improper_storage->discard Yes implement_correct_storage Implement correct storage procedures. (e.g., use of desiccator, inert gas) discard->implement_correct_storage implement_correct_storage->end_good end_bad Problem Persists

Caption: Troubleshooting workflow for suspected degradation.

Caption: Primary degradation pathway in the presence of moisture.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate and Related Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectrum of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate with key precursor and parent piperazine structures. The data presented facilitates the structural elucidation and purity assessment of this compound, which is a common intermediate in the synthesis of pharmacologically active molecules. By comparing its spectrum to those of piperazine, 1-Boc-piperazine, and 1-(2-hydroxyethyl)piperazine, this guide highlights the spectral changes associated with the addition of the tert-butoxycarbonyl (Boc) protecting group and the 2-hydroxyethyl substituent.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its analogues, recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound a (Boc)1.46s9H
b, c (Piperazine CH₂)3.42-3.45m4H
d, e (Piperazine CH₂)2.44-2.46m4H
f (-NCH₂CH₂OH)2.54-2.57m2H
g (-NCH₂CH₂OH)3.62q (J = 5.3 Hz)2H
h (-OH)2.66m1H
1-(2-Hydroxyethyl)piperazine a (-NCH₂CH₂OH)3.64t2H
b (Piperazine CH₂)2.90t4H
c (Piperazine CH₂)2.48-2.52m4H
d (-NCH₂CH₂OH)2.53t2H
e, f (-NH, -OH)Variablebr s2H
1-Boc-piperazine a (Boc)1.46s9H
b (Piperazine CH₂)3.44t4H
c (Piperazine CH₂)2.84t4H
d (-NH)Variablebr s1H
Piperazine a (Piperazine CH₂)2.84s8H
b (-NH)Variablebr s2H

Note: The chemical shifts of N-H and O-H protons are variable and can be influenced by solvent, concentration, and temperature. They often appear as broad singlets and may exchange with D₂O.

Experimental Protocols

General ¹H NMR Spectroscopy Protocol

A standardized protocol was followed for the acquisition of all ¹H NMR spectra to ensure data comparability.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer at a constant temperature of 298 K.

  • Data Acquisition: A standard single-pulse experiment was utilized with the following parameters:

    • Pulse Width: 30°

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Data Processing: The acquired Free Induction Decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz) followed by a Fourier transform. The resulting spectrum was phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Structural Assignment and Visualization

The following diagram illustrates the proton assignments for this compound, corresponding to the data in the comparison table.

Caption: Proton assignments for this compound.

Spectral Comparison and Analysis

  • Piperazine: The ¹H NMR spectrum of the parent heterocycle, piperazine, is the simplest, showing a single peak for the eight equivalent methylene protons at approximately 2.84 ppm in CDCl₃.[1] The two amine protons typically appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • 1-Boc-piperazine: The introduction of the electron-withdrawing Boc group causes a differentiation of the piperazine ring protons. The four protons on the carbons adjacent to the Boc-substituted nitrogen (H-2, H-6) are deshielded and appear downfield around 3.44 ppm.[2] The four protons adjacent to the remaining N-H group (H-3, H-5) are observed upfield at approximately 2.84 ppm. The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet at 1.46 ppm.

  • 1-(2-Hydroxyethyl)piperazine: In this derivative, the piperazine ring protons are split into two multiplets, similar to 1-Boc-piperazine, due to the different electronic environments of the two nitrogen atoms. The protons of the hydroxyethyl group appear as two triplets: one for the methylene group attached to the nitrogen at around 2.53 ppm and the other for the methylene group attached to the hydroxyl group at approximately 3.64 ppm.

  • This compound: The spectrum of the title compound combines the features of the Boc-protected and hydroxyethyl-substituted piperazines. The characteristic singlet for the Boc group is present at 1.46 ppm. The piperazine ring protons are observed as two multiplets at 3.42-3.45 ppm and 2.44-2.46 ppm. The protons of the hydroxyethyl group are shifted slightly compared to 1-(2-hydroxyethyl)piperazine due to the electronic influence of the Boc group on the second nitrogen. The methylene group attached to the piperazine nitrogen appears as a multiplet at 2.54-2.57 ppm, while the methylene group adjacent to the hydroxyl group is a quartet at 3.62 ppm. The hydroxyl proton itself is observed as a multiplet at 2.66 ppm.

This comparative guide provides a clear framework for the interpretation of the ¹H NMR spectrum of this compound, enabling researchers to confidently verify its structure and purity in their synthetic workflows.

References

Comparative 13C NMR Analysis of 1-Boc-4-(2-hydroxyethyl)piperazine and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C NMR spectral data for 1-Boc-4-(2-hydroxyethyl)piperazine. The analysis includes a predicted spectrum for the target molecule, based on the experimental data of its constituent fragments, N-Boc-piperazine and 1-(2-hydroxyethyl)piperazine. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Data Presentation

The following table summarizes the predicted 13C NMR chemical shifts for 1-Boc-4-(2-hydroxyethyl)piperazine in CDCl₃. The predicted values are derived from the experimental data of N-Boc-piperazine and 1-(2-hydroxyethyl)piperazine, providing a useful reference for spectral interpretation.

Carbon AtomStructure FragmentPredicted Chemical Shift (ppm) in CDCl₃Experimental Chemical Shift of N-Boc-piperazine (ppm) in CDCl₃Experimental Chemical Shift of 1-(2-hydroxyethyl)piperazine (ppm) in CDCl₃
C1Boc (C=O)~154.7154.7-
C2Boc (C(CH₃)₃)~79.579.5-
C3Boc (C(CH₃)₃)~28.428.4-
C4, C8Piperazine (N-Boc side)~44~44-
C5, C7Piperazine (N-CH₂CH₂OH side)~53-~53
C9-CH₂- (N-CH₂CH₂OH)~60-~60
C10-CH₂OH~59-~59

Note: Predicted chemical shifts are based on the principle of substituent effects and may vary slightly from experimental values.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum is provided below. This protocol is generally applicable for the characterization of organic molecules like 1-Boc-4-(2-hydroxyethyl)piperazine.

Objective: To obtain a high-resolution 13C NMR spectrum for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Sample: 1-Boc-4-(2-hydroxyethyl)piperazine (10-20 mg)

  • Internal Standard (optional, e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 1-Boc-4-(2-hydroxyethyl)piperazine.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • If an internal standard is used, add a small amount of TMS to the solution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C probe.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:

      • Spectral Width: 0 - 220 ppm

      • Pulse Width: ~30-90 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

    • Start the acquisition.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Apply baseline correction.

    • Reference the spectrum. If TMS is used, set its signal to 0.0 ppm. Otherwise, reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if desired (note: 13C peak integrals are not always proportional to the number of carbons in standard experiments).

    • Assign the peaks to the corresponding carbon atoms in the molecule.

Visualization of Structural Relationships

The following diagrams illustrate the chemical structure of 1-Boc-4-(2-hydroxyethyl)piperazine and the logical workflow for its 13C NMR analysis.

G Chemical Structure of 1-Boc-4-(2-hydroxyethyl)piperazine cluster_boc Boc Group cluster_piperazine Piperazine Ring cluster_hydroxyethyl Hydroxyethyl Group C1 C1 (C=O) N1 N1 C1->N1 C2 C2 (C(CH3)3) C3 C3 (C(CH3)3) C4 C4 N1->C4 C8 C8 N1->C8 N2 N2 C9 C9 N2->C9 C5 C5 C4->C5 C7 C7 C8->C7 C5->N2 C7->N2 C10 C10 C9->C10 O OH C10->O

Caption: Molecular structure of 1-Boc-4-(2-hydroxyethyl)piperazine.

G 13C NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl3) B Data Acquisition (13C NMR Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (to Solvent Peak) C->D E Peak Assignment (Correlation with Structure) D->E F Comparative Analysis (vs. Related Compounds) E->F

Caption: Workflow for 13C NMR analysis.

Mass Spectrometry Showdown: Unmasking Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Mass Spectrometric Behavior of a Key Boc-Protected Intermediate and its Unprotected Core

For researchers, scientists, and drug development professionals working with piperazine derivatives, understanding their behavior under mass spectrometric analysis is crucial for reaction monitoring, quality control, and metabolite identification. This guide provides a comparative analysis of the mass spectrometry data for Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a common intermediate in pharmaceutical synthesis, and its parent core, N-(2-hydroxyethyl)piperazine. This comparison highlights the influence of the tert-butoxycarbonyl (Boc) protecting group on fragmentation patterns.

Comparative Mass Spectrometry Data

The following table summarizes the expected and observed mass spectrometry data for this compound and its deprotected analogue, N-(2-hydroxyethyl)piperazine. The data for the target compound is predicted based on common fragmentation patterns of Boc-protected amines and piperazine structures, while the data for the alternative is derived from experimental observations.

CharacteristicThis compoundN-(2-hydroxyethyl)piperazine (Alternative)
Molecular Formula C₁₁H₂₂N₂O₃C₆H₁₄N₂O
Molecular Weight 230.31 g/mol 130.19 g/mol
Ionization Mode Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode
Precursor Ion ([M+H]⁺) m/z 231.17 (predicted)m/z 131.12[1]
Major Fragment Ions (m/z) 175.12 ([M+H-C₄H₈]⁺), 157.11 ([M+H-C₄H₉O]⁺), 131.12 ([M+H-Boc]⁺), 87.09 (Piperazine ring fragment)88.08, 70.07, 56.05, 44.05[1]

Deciphering the Fragmentation Story

The presence of the Boc protecting group on this compound introduces characteristic fragmentation pathways. The most prominent predicted fragmentation is the loss of isobutylene (C₄H₈, 56 Da) or a tert-butyl group (C₄H₉, 57 Da), and the subsequent loss of carbon dioxide (CO₂, 44 Da) from the carbamate moiety. The complete loss of the Boc group (100 Da) will yield the protonated N-(2-hydroxyethyl)piperazine, which then follows a similar fragmentation cascade as the unprotected alternative.

For N-(2-hydroxyethyl)piperazine, the fragmentation is primarily driven by the cleavage of the piperazine ring and the hydroxyethyl side chain. The observed fragments at m/z 88.08, 70.07, 56.05, and 44.05 correspond to various cleavages of the piperazine ring and the side chain, providing a characteristic fingerprint for this core structure.[1]

Experimental Protocols

The following is a general protocol for acquiring mass spectrometry data for piperazine derivatives, adaptable for both this compound and N-(2-hydroxyethyl)piperazine.

Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Nebulizer Gas: Nitrogen, at a pressure of 30-50 psi.

  • Drying Gas: Nitrogen, at a flow rate of 8-12 L/min and a temperature of 300-350 °C.

  • Mass Range: m/z 50-500.

  • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain detailed structural information.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of the target compounds.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilution Working Solution (1-10 µg/mL) Stock->Dilution Dilute Filtration Filtration (0.22 µm) Dilution->Filtration Filter LC LC Separation Filtration->LC MS Mass Spectrometry (ESI) LC->MS Elution MSMS Tandem MS (Fragmentation) MS->MSMS Isolation & CID Spectrum Mass Spectrum Acquisition MSMS->Spectrum Interpretation Data Interpretation Spectrum->Interpretation Analyze

A generalized workflow for mass spectrometry analysis.

This guide provides a foundational comparison of the mass spectrometric behavior of this compound and its core amine. The predictable fragmentation of the Boc group serves as a valuable diagnostic tool in the analysis of protected intermediates, while the fragmentation of the core structure provides a basis for the identification of related compounds. Researchers can utilize this information to develop robust analytical methods for their piperazine-containing molecules of interest.

References

A Comparative Analysis of Boc and Cbz Protecting Groups in the Deprotection of Hydroxyethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that significantly influences the efficiency and outcome of a synthetic strategy. This guide provides an objective comparison of the reactivity of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protected hydroxyethylpiperazine, with a focus on their deprotection reactions. The information presented is supported by established chemical principles and representative experimental data for piperazine derivatives.

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules. Hydroxyethylpiperazine is a valuable building block in medicinal chemistry, and the choice between Boc and Cbz for the protection of one of its nitrogen atoms can have significant implications for the subsequent synthetic steps. This comparison focuses on the deprotection of these two commonly used carbamates from the piperazine core, highlighting the differences in their reactivity, the conditions required for their removal, and potential side reactions.

Chemical Properties and Reactivity Overview

The tert-butyloxycarbonyl (Boc) group is known for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1] However, it is readily cleaved under acidic conditions.[1] In contrast, the benzyloxycarbonyl (Cbz) group is stable to a wider range of acidic and basic conditions but is susceptible to removal by catalytic hydrogenolysis.[2] This orthogonality is a key advantage in complex syntheses, allowing for the selective deprotection of one group in the presence of the other.[1]

Quantitative Comparison of Deprotection Methods

The following table summarizes the typical reaction conditions, times, and yields for the deprotection of Boc- and Cbz-protected piperazine derivatives. While specific data for hydroxyethylpiperazine is not extensively available in a single comparative study, the data presented is representative of the deprotection of similarly structured piperazine-containing compounds.

Protecting GroupDeprotection MethodReagents and ConditionsTypical Reaction TimeTypical YieldPotential Side Reactions & Considerations
Boc AcidolysisTrifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)1 - 4 hours>90%Alkylation of nucleophiles by the tert-butyl cation, potential degradation of other acid-sensitive groups.[3]
Acidolysis4M HCl in Dioxane1 - 3 hours>90%Formation of a hydrochloride salt which may require neutralization.[4]
Cbz Catalytic HydrogenolysisH₂, 10% Pd/C in Methanol or Ethanol1 - 24 hours>95%Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[5]
Transfer HydrogenolysisAmmonium formate, 10% Pd/C in Methanol1 - 6 hours>90%Safer alternative to using hydrogen gas.[5]
Acidic CleavageHBr in Acetic Acid2 - 16 hoursVariableHarsh conditions that may not be suitable for sensitive substrates.[6]

Experimental Protocols

Deprotection of Boc-protected Hydroxyethylpiperazine

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the Boc-protected hydroxyethylpiperazine (1.0 equiv) in anhydrous DCM (0.1–0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is >8.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[4]

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve the Boc-protected hydroxyethylpiperazine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).

  • Stir the mixture at room temperature for 1-3 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.[3]

Deprotection of Cbz-protected Hydroxyethylpiperazine

Protocol 1: Catalytic Hydrogenolysis

  • Dissolve the Cbz-protected hydroxyethylpiperazine (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% of palladium).

  • Place the reaction mixture under an atmosphere of hydrogen (H₂), typically using a balloon or a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[5]

Mandatory Visualizations

Deprotection_Pathways cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection Boc_Protected Boc-Hydroxyethylpiperazine Boc_Deprotected Hydroxyethylpiperazine Boc_Protected->Boc_Deprotected  TFA/DCM or  HCl/Dioxane Cbz_Protected Cbz-Hydroxyethylpiperazine Cbz_Deprotected Hydroxyethylpiperazine Cbz_Protected->Cbz_Deprotected  H₂, Pd/C or  Transfer Hydrogenolysis

Caption: Deprotection pathways for Boc and Cbz protected hydroxyethylpiperazine.

Experimental_Workflow start Protected Hydroxyethylpiperazine reaction Deprotection Reaction (Acidolysis or Hydrogenolysis) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Crystallization) workup->purification product Deprotected Hydroxyethylpiperazine purification->product

Caption: General experimental workflow for deprotection reactions.

Reactivity and Side Reactions

The primary consideration for Boc deprotection is the generation of a reactive tert-butyl cation. This electrophile can alkylate any available nucleophiles, including the deprotected piperazine itself or other sensitive functional groups within the molecule.[3] The use of scavengers, such as triethylsilane or anisole, can mitigate this side reaction. The strongly acidic conditions required for Boc removal may also be incompatible with other acid-labile protecting groups or functionalities in the molecule.

For Cbz deprotection , the most common method, catalytic hydrogenolysis, is generally very clean, yielding only toluene and carbon dioxide as byproducts.[5] However, this method is not suitable for substrates containing other reducible functional groups such as alkenes, alkynes, nitro groups, or some aromatic halides. In such cases, alternative methods like transfer hydrogenation or acidic cleavage are employed, though the latter uses harsh conditions that can affect other parts of the molecule.[5][6]

Conclusion

The choice between Boc and Cbz as a protecting group for hydroxyethylpiperazine is highly dependent on the overall synthetic strategy.

  • Boc protection is advantageous when the subsequent reaction steps involve catalytic hydrogenation or when a base-stable, acid-labile group is required. However, care must be taken to manage potential side reactions from the tert-butyl cation generated during deprotection.

  • Cbz protection is ideal for syntheses that require acidic or basic conditions and where the molecule is stable to reductive cleavage. The mild and clean nature of catalytic hydrogenolysis makes it a preferred method for Cbz removal when applicable.

Ultimately, a thorough understanding of the reactivity and stability of each protecting group, in the context of the specific synthetic route, is crucial for the successful synthesis of complex molecules incorporating the hydroxyethylpiperazine scaffold.

References

Purity Assessment of Commercial Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a widely used bifunctional building block in medicinal chemistry and drug discovery, frequently employed as a linker in the synthesis of complex molecules and active pharmaceutical ingredients. Given its critical role, a thorough understanding of its commercial purity is essential. This guide provides a comparative analysis of the purity of commercially available this compound, outlines standard experimental protocols for its assessment, and briefly discusses alternative reagents.

Comparative Purity of Commercial Products

The purity of this compound from various chemical suppliers typically ranges from 95% to over 99%. This variation can significantly impact experimental results, particularly in sensitive assays or when used in multi-step syntheses where impurities can accumulate. Below is a summary of stated purity levels from several commercial vendors. It is important to note that batch-to-batch variability is common, and it is always recommended to obtain a lot-specific Certificate of Analysis (CoA) for critical applications.

SupplierStated PurityAnalytical Techniques Mentioned
Sigma-Aldrich97%Not specified on product page, but CoA available
CymitQuimica95%[1]Not specified on product page
BLDpharm≥99% (offers various purities)[2][3]NMR, HPLC, LC-MS, UPLC mentioned as available data[3]
Amerigo Scientific95%[4]Not specified on product page
Oakwood ChemicalNot specified, requires CoANot specified on product page
Tokyo Chemical Industry>98.0% (GC)Gas Chromatography (GC)

Note: The data presented is based on information available on the suppliers' websites and may not reflect the exact purity of a specific batch.

Potential Impurities

While specific impurity profiles are proprietary to the manufacturer, potential impurities in commercial this compound can arise from the starting materials, side reactions during synthesis, or degradation upon storage. Common potential impurities may include:

  • 1-(2-hydroxyethyl)piperazine: The unreacted starting material from the protection step.

  • Di-tert-butyl dicarbonate and its byproducts: Reagents used for the Boc protection.

  • Over-alkylated or di-Boc species: Resulting from side reactions.

  • Solvent residues: Residual solvents from the reaction and purification process.

Comparison with Alternatives

The choice of a building block like this compound is often dictated by the specific synthetic route and the desired properties of the final molecule. Alternatives often serve similar functions as linkers or scaffolds and their selection depends on factors like reactivity, solubility, and metabolic stability.

A key alternative is tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) . This compound is structurally simpler, lacking the hydroxyethyl group. It is used when only the piperazine core is needed for further functionalization at the unprotected secondary amine. From a purity perspective, its simpler structure might lead to a cleaner impurity profile.

Another class of alternatives includes other protected piperazine derivatives with different functional groups, such as tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate . These alternatives provide different reactive handles for subsequent synthetic transformations.

In the context of drug design, researchers might also consider replacing the entire tert-butyl protecting group to enhance metabolic stability. Studies have shown that replacing a metabolically labile tert-butyl group with moieties like a trifluoromethylcyclopropyl group can lead to improved in vitro and in vivo clearance rates.[5]

Experimental Protocols for Purity Assessment

To independently verify the purity of commercial this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of non-volatile compounds.

Methodology:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, can be used. The gradient could run from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound or its impurities absorb, typically around 210-220 nm. A Diode Array Detector (DAD) can provide more comprehensive data by acquiring spectra across a range of wavelengths.[6]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase starting condition (e.g., 95:5 water:acetonitrile), to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile impurities, such as residual solvents and certain byproducts.[6][7][8][9][10]

Methodology:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation) may be necessary to improve the volatility of the compound and any related impurities.[7]

  • Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using the peak area percentages from the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment, particularly for identifying major impurities.

Methodology:

  • Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • Analysis: The ¹H NMR spectrum should be consistent with the expected structure of this compound.[2] The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed using an internal standard with a known concentration to determine the absolute purity of the sample.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for purity assessment.

HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample (1 mg/mL) start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Reverse-Phase Separation (C18) inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate end Purity Report calculate->end

Caption: Workflow for HPLC Purity Assessment.

GCMS Purity Assessment Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Start dissolve_gc Dissolve in Volatile Solvent start_gc->dissolve_gc derivatize Derivatize (Optional) dissolve_gc->derivatize inject_gc Inject into GC-MS derivatize->inject_gc separate_gc Capillary Column Separation inject_gc->separate_gc detect_ms Mass Spectrometry Detection (EI) separate_gc->detect_ms identify Identify Impurities (Mass Spectra) detect_ms->identify quantify Quantify (TIC Area %) identify->quantify end_gc Impurity Profile quantify->end_gc

Caption: Workflow for GC-MS Impurity Analysis.

References

Comparative Analysis of the X-ray Crystal Structures of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the X-ray crystal structures of two derivatives of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate and tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structural parameters and the experimental protocols for their synthesis and crystallization.

Data Presentation

The crystallographic data for the two derivatives are summarized in the tables below for a clear and objective comparison.

Table 1: Crystal Data and Structure Refinement
Parametertert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylatetert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate[1][2]
Chemical Formula C₂₀H₂₇FN₂O₂C₁₆H₃₀N₂O₄
Formula Weight 346.44 g/mol 300.39 g/mol [2]
Crystal System Monoclinic[3]Monoclinic[1][2]
Space Group C2/c[3]P 2₁/c[1][2]
Unit Cell Dimensions a = 8.4007(2) Å, b = 16.4716(4) Å, c = 12.4876(3) Å, β = 90.948(1)°[1][2]a = 8.4007(2) Å, b = 16.4716(4) Å, c = 12.4876(3) Å, β = 90.948(1)°[1][2]
Volume (V) Not explicitly found1727.71(7) ų[1][2]
Molecules per Unit Cell (Z) 1[3]4[1][2]
Temperature 296 K[3]173 K[2]
Wavelength (λ) Not explicitly found0.71073 Å[2]
Calculated Density Not explicitly found1.155 g/cm³[2]
Absorption Coefficient (μ) Not explicitly found0.08 mm⁻¹[2]
F(000) Not explicitly found656[2]
Crystal Size Not explicitly found0.63 × 0.42 × 0.39 mm[2]
Reflections Collected Not explicitly found52521[2]
Independent Reflections Not explicitly found7089[2]
R-factor Not explicitly foundR₁ = 0.0801, wR₂ = 0.1969[2]
Table 2: Selected Bond Lengths
Bondtert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate (Å)[2]
O1 - C51.223(2)
O2 - C51.339(2)
O2 - C11.479(2)
O3 - C121.205(2)
O4 - C121.332(2)
O4 - C131.485(2)
N1 - C51.361(2)
N1 - C61.472(2)
N1 - C91.474(2)
N2 - C71.461(2)
N2 - C81.462(2)
N2 - C111.462(2)

Note: Detailed bond lengths for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate were not available in the searched literature.

Experimental Protocols

Synthesis and Crystallization of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[4]

Synthesis: The synthesis was performed using a modified Bruylants approach.[4] A solution of 1-ethynyl-4-fluorobenzene in anhydrous THF was cooled in an ice bath. Methyl magnesium bromide solution was added dropwise, and the mixture was stirred. A solution of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate in THF was then added dropwise. The reaction was monitored by TLC. After completion, the reaction was quenched with saturated aqueous NH₄Cl. The product was extracted with ethyl acetate, and the organic layers were combined, dried, and concentrated. The crude product was purified by column chromatography on silica gel.[4]

Crystallization: Colorless plate-like crystals were obtained by recrystallization from ethyl acetate.[5]

Synthesis and Crystallization of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate[1]

Synthesis: N-Boc-piperazine and triethylamine were dissolved in anhydrous THF. Tert-butyl bromoacetate was added dropwise at ambient temperature, and the mixture was stirred at 60 °C overnight. After cooling, a saturated sodium hydrogen carbonate solution was added, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

Crystallization: Crystals were grown from a saturated petroleum ether/ethyl acetate solution during the purification step.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Mixing & Stirring Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product Recrystallization Recrystallization Final Product->Recrystallization Crystals Crystals Recrystallization->Crystals X-ray Diffraction X-ray Diffraction Crystals->X-ray Diffraction Crystal Structure Crystal Structure X-ray Diffraction->Crystal Structure

Caption: Experimental workflow from synthesis to crystal structure determination.

logical_relationship cluster_parent Parent Moiety cluster_derivatives Derivatives cluster_properties Crystallographic Properties Parent This compound Derivative1 Derivative 1 (Fluorophenyl-methylbutynyl substituent) Parent->Derivative1 Structural Modification Derivative2 Derivative 2 (Tert-butoxy-oxoethyl substituent) Parent->Derivative2 Structural Modification CrystalSystem Crystal System (Monoclinic) Derivative1->CrystalSystem SpaceGroup Space Group (C2/c vs P 21/c) Derivative1->SpaceGroup UnitCell Unit Cell Parameters Derivative1->UnitCell Interactions Intermolecular Interactions (H-bonding, C-H...π) Derivative1->Interactions Derivative2->CrystalSystem Derivative2->SpaceGroup Derivative2->UnitCell

Caption: Impact of structural modifications on crystallographic properties.

References

A Researcher's Guide to Piperazine-Based Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker. The linker, far from being a passive tether, critically influences a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker motifs, saturated heterocycles like piperazine have gained prominence for their ability to impart rigidity and modulate drug-like properties.

This guide provides a comparative study of piperazine-based linkers in PROTAC design, offering insights into their impact on degradation performance and physicochemical properties to aid in the rational design of next-generation protein degraders.

Core Structural and Functional Comparison

Piperazine is a six-membered saturated heterocyclic ring that is incorporated into PROTAC linkers to introduce conformational rigidity. This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. Containing two nitrogen atoms, piperazine offers several advantages. The presence of the second nitrogen can improve aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules. This is due to the ability of the piperazine nitrogens to be protonated at physiological pH, thereby increasing the polarity of the molecule. However, the pKa of the piperazine ring is significantly affected by the chemical groups located nearby, and slight modifications in the linker could eliminate the desired effect.

Data Presentation

Quantitative Comparison of BRD4-Targeting PROTACs with Piperazine-Based Linkers

The following table summarizes data for Bromodomain-containing protein 4 (BRD4)-targeting PROTACs that utilize a piperazine-containing linker, demonstrating the effect of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).

PROTAC Name/IDE3 Ligase LigandLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1Pomalidomide (CRBN)Piperazine-based (12 atoms)BRD4HeLa25>95
PROTAC 2Pomalidomide (CRBN)Piperazine-based (15 atoms)BRD4HeLa15>95
PROTAC 3Pomalidomide (CRBN)Piperazine-based (18 atoms)BRD4HeLa45>95
DP1E7820 (DCAF15)Piperazine-containingBRD4SU-DHL-410,84098
ZZ5Acrylamide (covalent)Piperazine-containingBRD4Jurkat3,26054
dBET6Thalidomide (CRBN)Piperazine-containingBRD4Jurkat18>90

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.

Quantitative Comparison of Androgen Receptor (AR)-Targeting PROTACs with Piperazine-Based Linkers

The following table summarizes data for Androgen Receptor (AR)-targeting PROTACs that incorporate a piperazine moiety in their linker design.

PROTAC Name/IDE3 Ligase LigandLinker CompositionTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
ARV-110Cereblon ligandPiperidine-piperazineAR---
BWA-522Cereblon ligandPiperazine-containingARLNCaP3.5-
13bThalidomide (CRBN)Ethylene glycol with piperazine analog precursorARLNCaP5.211>90

Note: Data on DC50 and Dmax for some compounds like ARV-110 is not publicly available in detail. The data presented is compiled from various studies and may not be directly comparable due to differing experimental setups.

Physicochemical and Pharmacokinetic Properties of Piperazine-Based Linkers

The inclusion of a piperazine motif can significantly influence the drug-like properties of a PROTAC.

PropertyObservationKey Considerations
Solubility The second nitrogen in piperazine can be protonated at physiological pH, which can significantly increase aqueous solubility.The pKa of the piperazine is highly dependent on the surrounding chemical structure and can be modulated by adjacent functional groups.
Permeability A balance between solubility and lipophilicity is crucial for cell permeability. While the charged state of a protonated piperazine may reduce passive permeability, the overall improved physicochemical properties can be beneficial.PROTACs are large molecules, and achieving good permeability is a common challenge.
Metabolic Stability The rigid heterocyclic structure of piperazine can be less prone to metabolism compared to flexible alkyl chains. Linking a piperazine ring via an amide bond can prevent N-dealkylation.The overall metabolic stability of the PROTAC depends on all its components (warhead, linker, and E3 ligand).
Rigidity Piperazine imparts rigidity to the linker, which can pre-organize the PROTAC into a bioactive conformation for ternary complex formation.While rigidity can be advantageous, some degree of flexibility might be required to achieve an optimal ternary complex geometry.

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

BRD4_Signaling_Pathway Simplified BRD4 Signaling Pathway BRD4 BRD4 Acetylated_Histones Acetylated Histones (on Chromatin) BRD4->Acetylated_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits & Activates RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Initiates Oncogenes Oncogenes (e.g., c-Myc) Transcription_Elongation->Oncogenes Leads to expression of AR_Signaling_Pathway Simplified Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive AR (inactive) + HSPs Androgen->AR_inactive Binds AR_active AR (active) AR_inactive->AR_active HSPs dissociate AR_dimer AR Dimer AR_active->AR_dimer Dimerizes & Translocates ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation start Start cell_culture Cell Culture & PROTAC Treatment (Dose-response/Time-course) start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Acquisition & Analysis (Densitometry) detection->analysis end End (DC50/Dmax Calculation) analysis->end

A Researcher's Guide to 1-Boc-4-(2-hydroxyethyl)piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that can significantly impact the efficiency, purity, and overall success of a synthetic route. 1-Boc-4-(2-hydroxyethyl)piperazine is a versatile building block, particularly in the synthesis of pharmaceutical compounds. This guide provides a comprehensive comparison of this reagent, its primary alternative, and the key considerations for its use, supported by experimental context and data.

Certificate of Analysis: A Comparative Overview of Supplier Specifications

A Certificate of Analysis (CoA) provides crucial data on the purity and physical properties of a chemical. While individual batch results will vary, the specifications offered by suppliers are a key indicator of quality. Below is a summary of typical specifications for 1-Boc-4-(2-hydroxyethyl)piperazine from various suppliers.

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Purity (by GC or HPLC) ≥97%>98%≥97.0%
Appearance White to off-white solidWhite crystalline solidWhite to tan powder or crystals
Melting Point 38-42 °C112-116 °C38-42 °C
Solubility Soluble in chloroform-2.5% solution in chloroform is clear to slightly hazy

Note: The data presented is based on publicly available information from various chemical suppliers and may not represent a specific Certificate of Analysis.

The Primary Alternative: 1-(2-hydroxyethyl)piperazine

The most direct alternative to using 1-Boc-4-(2-hydroxyethyl)piperazine is its unprotected precursor, 1-(2-hydroxyethyl)piperazine. The choice between these two reagents is a fundamental process chemistry decision, trading the higher cost of the pre-protected starting material against the additional steps and potential purification challenges of an in-house protection/deprotection sequence.

The primary challenge when using unprotected 1-(2-hydroxyethyl)piperazine in reactions such as N-alkylation is the potential for di-alkylation, where the alkylating agent reacts with both nitrogen atoms of the piperazine ring. This leads to a mixture of products that can be difficult to separate, often resulting in lower yields of the desired mono-alkylated product. The use of a mono-protected derivative like 1-Boc-4-(2-hydroxyethyl)piperazine circumvents this issue, leading to a cleaner reaction and simpler purification.

Experimental Protocols: A Comparative Workflow for N-Alkylation

To illustrate the practical differences in using 1-Boc-4-(2-hydroxyethyl)piperazine versus its unprotected counterpart, below are representative experimental protocols for a common application: N-alkylation.

Protocol 1: N-Alkylation of 1-Boc-4-(2-hydroxyethyl)piperazine

This protocol describes a typical procedure for the selective mono-N-alkylation of the piperazine ring.

Materials:

  • 1-Boc-4-(2-hydroxyethyl)piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated, Boc-protected product.

  • Purify the product by column chromatography on silica gel.

  • If the unprotected product is desired, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Protocol 2: N-Alkylation of 1-(2-hydroxyethyl)piperazine

This protocol highlights the additional considerations required when using the unprotected piperazine.

Materials:

  • 1-(2-hydroxyethyl)piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Triethylamine (TEA) or another suitable base

  • Ethanol or another suitable solvent

Procedure:

  • In a reaction vessel, dissolve 1-(2-hydroxyethyl)piperazine (a significant excess, e.g., 3-5 eq) in ethanol.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the alkyl halide (1.0 eq) to the reaction mixture at room temperature. The use of a large excess of the piperazine is crucial to favor mono-alkylation over di-alkylation.

  • Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Once the starting alkyl halide is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product will be a mixture of the desired mono-alkylated product, the di-alkylated byproduct, and unreacted starting material.

  • Purification is typically achieved by column chromatography, which can be challenging due to the similar polarities of the components.

Performance Comparison: The Advantage of the Boc-Protected Route

While specific yields are highly dependent on the substrate and reaction conditions, the use of 1-Boc-4-(2-hydroxyethyl)piperazine generally offers significant advantages in terms of product purity and ease of purification. The Boc protecting group ensures selective mono-alkylation, leading to a much cleaner reaction profile and avoiding the formation of hard-to-remove di-alkylated byproducts. Although this route involves an additional deprotection step if the free amine is the final target, the overall process can be more efficient and higher-yielding due to the simplified purification.

Visualizing the Workflow and Decision Process

To further clarify the comparison, the following diagrams illustrate the synthetic workflows and the decision-making logic involved in selecting the appropriate starting material.

Synthetic_Workflow_Comparison Comparative Synthetic Workflows for N-Alkylation cluster_0 Route A: Using 1-Boc-4-(2-hydroxyethyl)piperazine cluster_1 Route B: Using 1-(2-hydroxyethyl)piperazine A1 1-Boc-4-(2-hydroxyethyl)piperazine A2 N-Alkylation A1->A2 A3 Boc-Protected Product A2->A3 A4 Deprotection (e.g., TFA) A3->A4 A5 Final Mono-alkylated Product A4->A5 B1 1-(2-hydroxyethyl)piperazine B2 N-Alkylation (with excess piperazine) B1->B2 B3 Crude Mixture (Mono-, Di-alkylated, Starting Material) B2->B3 B4 Chromatographic Purification B3->B4 B5 Final Mono-alkylated Product B4->B5

Caption: A comparison of synthetic workflows for N-alkylation.

Decision_Logic Decision Logic: Choosing a Starting Material Start Project Goal: Synthesize a Mono-N-alkylated (2-hydroxyethyl)piperazine Derivative Question Is control over mono-alkylation critical? Is a clean reaction profile preferred? Start->Question Use_Boc Use 1-Boc-4-(2-hydroxyethyl)piperazine Question->Use_Boc Yes Use_Unprotected Use 1-(2-hydroxyethyl)piperazine Question->Use_Unprotected No / Cost is primary concern Boc_Pros Pros: - High selectivity for mono-alkylation - Cleaner reaction - Simpler purification Use_Boc->Boc_Pros Boc_Cons Cons: - Higher initial cost - Requires a deprotection step Use_Boc->Boc_Cons Unprotected_Pros Pros: - Lower initial cost Use_Unprotected->Unprotected_Pros Unprotected_Cons Cons: - Risk of di-alkylation - Requires excess reagent - Complex purification Use_Unprotected->Unprotected_Cons

Caption: A flowchart for selecting the appropriate starting material.

FT-IR Spectral Analysis: A Comparative Guide to Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document compares its expected FT-IR absorption bands with those of relevant alternative structures, providing a clear framework for spectral interpretation.

Comparative FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the hydroxyl group (-OH), the carbamate group (N-Boc), the piperazine ring, and the alkyl C-H bonds. The table below summarizes the expected characteristic absorption peaks and compares them with those of structurally related molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compound1-(2-Hydroxyethyl)piperazineTert-butyl piperazine-1-carboxylatePiperazine
O-H (Alcohol) Stretching, hydrogen-bonded~3400 (broad)~3400 (broad)N/AN/A
N-H (Amine) StretchingN/A~3300 (secondary amine)~3300 (secondary amine)~3300 (secondary amine)
C-H (Alkyl) Stretching~2975, ~2850~2940, ~2830~2975, ~2850~2930, ~2850
C=O (Carbamate) Stretching~1690N/A~1690N/A
C-N (Piperazine) Stretching~1170~1150~1170~1186, ~1120, ~1049
C-O (Alcohol) Stretching~1050~1050N/AN/A
N-Boc Group C-O Stretching~1160N/A~1160N/A
N-Boc Group C(CH₃)₃ Bending~1390, ~1365N/A~1390, ~1365N/A

Analysis:

  • The presence of a broad absorption band around 3400 cm⁻¹ is a key indicator of the hydroxyl group in this compound and 1-(2-hydroxyethyl)piperazine.

  • A strong, sharp peak around 1690 cm⁻¹ is the most prominent feature of the N-Boc protecting group, corresponding to the carbonyl stretch of the carbamate. This peak is absent in the spectra of 1-(2-hydroxyethyl)piperazine and piperazine.

  • The C-H stretching vibrations just below 3000 cm⁻¹ are characteristic of the alkyl chains in all the compared molecules.

  • The piperazine ring C-N stretching vibrations appear in the fingerprint region, and their exact positions can be influenced by the substituents.

  • The presence of characteristic absorptions for the tert-butyl group (around 1390 and 1365 cm⁻¹) further confirms the presence of the Boc protecting group.

Experimental Protocol: FT-IR Spectroscopy

A standard procedure for acquiring the FT-IR spectrum of this compound is as follows:

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with a suitable detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the empty ATR setup.

  • Place a small amount of the viscous liquid or low-melting solid this compound directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum.

Sample Preparation (KBr Pellet Method - for solids):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet-forming die.

  • Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio dependent)

  • Apodization: Happ-Genzel or as appropriate for the instrument.

Workflow for FT-IR Spectral Analysis

The following diagram illustrates the general workflow for the FT-IR analysis of a chemical compound like this compound.

FT_IR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Sample Clean Clean ATR Crystal Sample->Clean Background Record Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire FT-IR Spectrum Apply->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Interpret Interpret Spectrum & Conclude Compare->Interpret

A Researcher's Guide to Alternatives for Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and medicinal chemistry, the 1-(2-hydroxyethyl)piperazine moiety is a ubiquitous structural motif. Its presence in numerous clinically successful drugs is a testament to its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and oral bioavailability. The go-to reagent for introducing this scaffold is often Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, prized for the reliable and acid-labile Boc (tert-butyloxycarbonyl) protecting group. However, the reliance on Boc protection is not without its limitations, particularly when synthesizing complex molecules with acid-sensitive functional groups.

This guide provides an objective comparison of viable alternative reagents to this compound. We will explore reagents with orthogonal protecting groups—specifically the Cbz (benzyloxycarbonyl) and Bn (benzyl) groups—and discuss strategies for the direct use of 1-(2-hydroxyethyl)piperazine. This comparison is supported by experimental data from the literature to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison of N-Protected 4-(2-hydroxyethyl)piperazine Reagents

The choice of an N-protecting group for the piperazine core is a critical decision that dictates the synthetic route's compatibility with various reaction conditions and the ultimate deprotection strategy. The following table summarizes the performance of Boc, Cbz, and Benzyl protected 4-(2-hydroxyethyl)piperazine in common N-alkylation and N-arylation reactions, which are fundamental steps in the synthesis of many pharmaceutical agents, including kinase inhibitors.

Protecting GroupReagentTypical ReactionTypical Yield (%)Deprotection ConditionsKey Advantages & Disadvantages
Boc This compoundN-Arylation (Buchwald-Hartwig)>80%Strong Acid (TFA, HCl)Advantages: High selectivity, clean reactions. Disadvantages: Harsh deprotection can damage sensitive molecules.[1]
Cbz Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylateN-Alkylation70-90%Catalytic Hydrogenolysis (H₂, Pd/C)Advantages: Mild, neutral deprotection. Disadvantages: Incompatible with reducible functional groups (e.g., alkynes, alkenes).
Benzyl (Bn) 1-Benzyl-4-(2-hydroxyethyl)piperazineN-Arylation (Buchwald-Hartwig)80-95%Catalytic Hydrogenolysis (H₂, Pd/C)Advantages: Stable protecting group, mild deprotection. Disadvantages: Can require harsher hydrogenolysis conditions than Cbz; potential for de-benzylation side reactions.
None 1-(2-hydroxyethyl)piperazineN-Alkylation (using excess piperazine)60-80% (mono-substituted)N/AAdvantages: Cost-effective, one-step process. Disadvantages: Requires significant excess of the piperazine reagent, leading to purification challenges.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the N-arylation and N-alkylation of differently protected 4-(2-hydroxyethyl)piperazine derivatives.

Protocol 1: N-Arylation of this compound (Boc-protected)

This protocol describes a typical palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by this compound.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation of 1-Benzyl-4-(2-hydroxyethyl)piperazine (Bn-protected)

This protocol outlines a standard nucleophilic substitution reaction.

Materials:

  • 1-Benzyl-4-(2-hydroxyethyl)piperazine (1.0 equiv)

  • Alkyl halide (e.g., benzyl chloride) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 1-Benzyl-4-(2-hydroxyethyl)piperazine in acetonitrile or DMF.

  • Add potassium carbonate to the solution.

  • Add the alkyl halide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using DOT language, illustrate a general synthetic workflow for the functionalization of N-protected piperazines and their application in targeting a key signaling pathway in cancer.

G cluster_0 Reagent Selection cluster_1 Core Synthesis cluster_2 Deprotection cluster_3 Final Product Boc Boc-Protected Reagent Coupling N-Alkylation or N-Arylation Boc->Coupling Cbz Cbz-Protected Reagent Cbz->Coupling Bn Bn-Protected Reagent Bn->Coupling Deprotection_Boc Acidic Cleavage (TFA, HCl) Coupling->Deprotection_Boc Deprotection_Cbz_Bn Hydrogenolysis (H2, Pd/C) Coupling->Deprotection_Cbz_Bn API Active Pharmaceutical Ingredient (API) Deprotection_Boc->API Deprotection_Cbz_Bn->API

Caption: General synthetic workflow for API synthesis.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates CellGrowth Cell Growth Akt->CellGrowth Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Piperazine-containing Kinase Inhibitor (e.g., Imatinib analogue) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Application in Drug Development: Targeting Kinase Signaling

The 1-(2-hydroxyethyl)piperazine scaffold is a key component in a multitude of kinase inhibitors.[2] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and is frequently mutated in human cancers.[3][4][5]

Many inhibitors targeting kinases in this pathway, such as Akt inhibitors, incorporate the piperazine moiety to interact with the solvent-exposed region of the ATP-binding pocket and to enhance the drug's solubility and cell permeability.[6] The synthesis of these inhibitors often involves the coupling of a protected 4-(2-hydroxyethyl)piperazine derivative to a heterocyclic core. For instance, the synthesis of Imatinib, a tyrosine kinase inhibitor, and its analogues frequently employs N-methylpiperazine, showcasing the importance of functionalized piperazines in this class of drugs.[7][8][9][10] The choice of protecting group for the piperazine reagent is therefore critical to the successful synthesis of these life-saving medicines.

Conclusion

While this compound remains a valuable and widely used reagent, its deprotection requirements can be a significant drawback in the synthesis of complex, acid-sensitive molecules. By considering alternatives with orthogonal protecting groups, such as the Cbz and Benzyl groups, researchers can develop more flexible and robust synthetic strategies. The Cbz group, removable under mild hydrogenolysis, is an excellent choice for substrates that are stable to reductive conditions. The Benzyl group offers similar advantages, though may require more forcing conditions for removal. For simpler syntheses where purification is less of a concern, the direct use of 1-(2-hydroxyethyl)piperazine in excess can be a cost-effective approach. The selection of the most appropriate reagent will ultimately depend on the specific chemistry of the synthetic route and the nature of the target molecule.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety information and clear operational guidance is paramount for the secure handling and disposal of laboratory reagents. This document outlines the essential procedures for the proper disposal of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No. 77279-24-4), ensuring the safety of personnel and compliance with regulations.

This chemical is classified as causing severe skin burns and eye damage.[1][2] Adherence to the following protocols is mandatory to mitigate risks.

Hazard Identification and Safety Data Summary

Before handling or disposal, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key safety information.

Identifier Value
Chemical Name This compound
CAS Number 77279-24-4
Molecular Formula C11H22N2O3
Molecular Weight 230.31 g/mol
Signal Word Danger
Hazard Statements H314 - Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE)

All personnel handling this substance must wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[3]

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[4]

  • Body Protection: Wear a chemical-resistant apron, boots, and impervious clothing.[3]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[2][3][5] Do not dispose of this chemical into drains or the environment.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
  • The container must be suitable for corrosive materials.

2. Labeling:

  • Clearly label the waste container with the chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., corrosive).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]
  • The storage area should be cool and dry.[3]

4. Professional Disposal:

  • Arrange for the collection of the waste by a licensed professional waste disposal service.[4]
  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).
  • For surplus and non-recyclable solutions, it is recommended to offer them to a licensed disposal company.[4] In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method.[4]

5. Spill Management:

  • In the event of a spill, evacuate the area.
  • Wear full personal protective equipment.[6]
  • Contain the spill using an inert absorbent material (e.g., diatomite, universal binders).[6]
  • Sweep up the absorbed material and place it into a suitable, closed container for disposal.[4][5]
  • Decontaminate the spill area and any equipment by scrubbing with alcohol.[6]
  • Prevent the spill from entering drains or water courses.[6]

Emergency First Aid Procedures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[2]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3]

Diagrams

Disposal_Workflow start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect store Store Securely in a Ventilated, Cool, Dry Area collect->store spill Spill Occurs collect->spill Potential Event contact Contact Licensed Waste Disposal Service store->contact provide_sds Provide SDS to Disposal Service contact->provide_sds end_disposal Waste Collected by Professional Service provide_sds->end_disposal spill->store No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Spill Residue into Waste Container contain_spill->collect_spill collect_spill->store

Caption: Disposal workflow for this compound.

PPE_Requirements handler Chemical Handler ppe_req Mandatory Personal Protective Equipment handler->ppe_req goggles Tight-Sealing Safety Goggles ppe_req->goggles face_shield Face Shield ppe_req->face_shield gloves Impervious Gloves ppe_req->gloves clothing Chemical-Resistant Clothing/Apron ppe_req->clothing

Caption: Required PPE for handling the chemical.

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No. 77279-24-4). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Hazards:

This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage[1]. It is imperative to use appropriate personal protective equipment (PPE) and follow stringent safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial when working with this compound. The following table summarizes the recommended PPE for various handling scenarios.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to European standard EN 166 are required to prevent eye contact[1]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesWear protective gloves to prevent skin contact[1]. Nitrile gloves are a suitable option for short-term protection. Always inspect gloves for integrity before use and dispose of them properly after handling.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure[1]. A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, chemical-resistant aprons are recommended.
Respiratory Protection RespiratorIn well-ventilated areas for small-scale laboratory use, respiratory protection may not be necessary. However, for large-scale operations, in emergencies, or in areas with insufficient ventilation, a suitable respirator must be worn. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149[1][2].
Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at each step.

A Step 1: Pre-Handling Preparation B Step 2: Donning Personal Protective Equipment (PPE) A->B Ensure all necessary PPE is available and in good condition. C Step 3: Chemical Handling and Experimentation B->C Wear appropriate gloves, goggles, face shield, and lab coat. D Step 4: Decontamination C->D Handle in a well-ventilated area, avoiding inhalation and contact. E Step 5: Doffing Personal Protective Equipment (PPE) D->E Clean work surfaces and equipment thoroughly. F Step 6: Waste Disposal E->F Remove PPE in the correct order to prevent self-contamination.

Figure 1. Step-by-step workflow for the safe handling of this compound.
Hazard and Protective Equipment Relationship

Understanding the direct correlation between the chemical's hazards and the specified protective equipment is fundamental to fostering a strong safety culture. The diagram below illustrates this relationship.

cluster_hazards Chemical Hazards cluster_ppe Personal Protective Equipment H1 Severe Skin Burns P1 Protective Gloves H1->P1 mitigates P2 Protective Clothing H1->P2 mitigates H2 Severe Eye Damage P3 Goggles / Face Shield H2->P3 mitigates

Figure 2. Logical relationship between chemical hazards and corresponding personal protective equipment.

Operational and Disposal Plans

Handling and Storage:

  • Handle the compound in a well-ventilated area to minimize inhalation of vapors[2].

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[3][4].

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor[1].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[1].

  • If on Skin: Remove all contaminated clothing immediately. Wash off with soap and plenty of water. Seek immediate medical attention[1].

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].

Spill and Leak Procedures:

  • In case of a spill, use proper personal protective equipment as indicated in the PPE section.

  • Sweep up the material and place it into a suitable container for disposal[2].

  • Avoid generating dust.

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains[5][6].

  • Contaminated packaging should be disposed of in the same manner as the product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.